molecular formula C18H36N2O8 B8106476 N,N'-DME-N,N'-Bis-PEG2-acid

N,N'-DME-N,N'-Bis-PEG2-acid

Cat. No.: B8106476
M. Wt: 408.5 g/mol
InChI Key: LCVJNRDGGKVUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-DME-N,N'-Bis-PEG2-acid is a useful research compound. Its molecular formula is C18H36N2O8 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O8/c1-19(7-11-27-15-13-25-9-3-17(21)22)5-6-20(2)8-12-28-16-14-26-10-4-18(23)24/h3-16H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVJNRDGGKVUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to N,N'-DME-N,N'-Bis-PEG2-acid and its Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of N,N'-DME-N,N'-Bis-PEG2-acid and its foundational structure, Bis-PEG2-acid. This document is intended for researchers and professionals in the fields of drug development, bioconjugation, and materials science.

Chemical Structure and Properties

The specific molecule "this compound" is a specialized derivative of the more common "Bis-PEG2-acid." The "DME" designation most likely refers to a dimethyl substitution on the nitrogen atoms of a parent diamine that is subsequently pegylated. Without a definitive commercial source for a compound with this exact name, this guide will focus on the well-characterized core structure, Bis-PEG2-acid , and infer the properties of its N,N'-dimethyl derivative.

Bis-PEG2-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a short polyethylene (B3416737) glycol (PEG) chain. This hydrophilic spacer enhances solubility in aqueous media, a critical property for biological applications.

Inferred Structure of this compound:

A table summarizing the key quantitative data for the core Bis-PEG2-acid structure is presented below.

PropertyValueSource
Chemical Formula C8H14O6[1][2][3][4]
Molecular Weight 206.19 g/mol [1][2][3][4]
CAS Number 19364-66-0[1][2][3][4][5]
Appearance White to off-white solidN/A
Melting Point 66 °C[1]
Boiling Point 407.1 ± 35.0 °C (Predicted)[1]
Density 1.0869 g/cm³ (at 4 °C)[1]
pKa 3.97 ± 0.10 (Predicted)[1]
Solubility Soluble in Water, DMF, DMSO[1][3]
Purity ≥95% - 98% (typical commercial grades)[3][4]
Storage -20°C for long-term storage[3]

Applications in Bioconjugation and Drug Development

Bis-PEG2-acid and its derivatives are primarily used as linkers in bioconjugation. The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules such as proteins, antibodies, and peptides, forming stable amide bonds. This makes them valuable tools in the development of:

  • Antibody-Drug Conjugates (ADCs): These linkers can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

  • PROTACs: As a PROTAC linker, it can be used to synthesize molecules that recruit specific proteins for degradation.[6]

  • Pegylated Therapeutics: The hydrophilic PEG spacer can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility and circulation time.[1]

  • Surface Modification: Immobilization of biomolecules on surfaces for applications in diagnostics and biosensors.[1]

  • Polymer Synthesis: Used as a building block for creating more complex polymer architectures.[1]

Experimental Protocols

A general experimental protocol for the conjugation of a primary amine-containing biomolecule with Bis-PEG2-acid is provided below. This protocol is a general guideline and may require optimization for specific applications.

Activation of Carboxylic Acid Groups and Amide Bond Formation

This protocol describes the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid groups of Bis-PEG2-acid for reaction with a primary amine.

Materials:

  • Bis-PEG2-acid

  • Biomolecule with primary amine(s) (e.g., antibody, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES Buffer (pH 4.5-6.0)

  • Conjugation Buffer: PBS or Bicarbonate Buffer (pH 7.2-8.5)

  • Quenching Buffer: Tris or Glycine solution

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Bis-PEG2-acid: Prepare a stock solution of Bis-PEG2-acid in an appropriate organic solvent (e.g., DMF or DMSO) or directly in the Activation Buffer if solubility allows.

  • Activate Carboxylic Acid Groups:

    • In a microcentrifuge tube, add the dissolved Bis-PEG2-acid.

    • Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over the linker).

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Prepare the Biomolecule:

    • Dissolve the amine-containing biomolecule in the Conjugation Buffer. The concentration will depend on the specific biomolecule.

  • Conjugation Reaction:

    • Add the activated Bis-PEG2-acid solution to the biomolecule solution. The molar ratio of linker to biomolecule will need to be optimized for the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quench the Reaction:

    • Add Quenching Buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterize the Conjugate:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizations

General Workflow for Bioconjugation using Bis-PEG2-acid

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker Bis-PEG2-acid ActivatedLinker NHS-activated Bis-PEG2-acid Linker->ActivatedLinker Activation (MES Buffer, pH 4.5-6.0) Activators EDC / NHS Activators->ActivatedLinker Conjugate Biomolecule-Linker Conjugate ActivatedLinker->Conjugate Biomolecule Amine-containing Biomolecule (e.g., Antibody) Biomolecule->Conjugate Conjugation (PBS, pH 7.2-8.5) Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Quench Reaction FinalProduct Purified Conjugate Purification->FinalProduct Analysis Characterization (e.g., MS, SDS-PAGE) FinalProduct->Analysis QC

Caption: Workflow for biomolecule conjugation using Bis-PEG2-acid.

Logical Relationship of Components in a PROTAC Molecule

PROTAC_Structure cluster_protac PROTAC Molecule POI_Binder Protein of Interest (POI) Binding Ligand Linker This compound (or similar PEG linker) POI_Binder->Linker covalent attachment E3_Binder E3 Ubiquitin Ligase Binding Ligand E3_Binder->Linker covalent attachment

Caption: Component relationship in a PROTAC molecule.

References

A Technical Guide to the Physicochemical Properties of N,N'-DME-N,N'-Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-DME-N,N'-Bis-PEG2-acid is a bifunctional crosslinker featuring a central N,N'-dimethylethylenediamine core extended by two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid. This molecule is of significant interest in the field of drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7][8][9] The linker component of a PROTAC is crucial as it influences the molecule's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10][11] This guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the PROTAC signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in the synthesis and formulation of more complex molecules like PROTACs.

PropertyValueSource
Molecular Formula C18H36N2O8[1]
Molecular Weight 408.49 g/mol [1]
CAS Number 2062663-61-8[1]
Solubility 10 mM in DMSO[1]
Canonical SMILES O=C(O)CCOCCOCCN(C)CCN(C)CCOCCOCCC(O)=O[1]

Experimental Protocols for Physicochemical Characterization

While specific experimental data for some properties of this compound are not publicly available, this section details the standard experimental protocols that would be employed to determine these key parameters.

Table of Experimental Protocols
PropertyExperimental Protocol
pKa Determination Potentiometric Titration
Melting Point Determination Capillary Method
Boiling Point Determination Thiele Tube Method or Distillation
Solubility Assessment Shake-Flask Method
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Weight Verification Mass Spectrometry (MS)
Detailed Methodologies

1. pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. For a dicarboxylic acid like this compound, potentiometric titration is a standard method for pKa determination.[12][13][14][15]

  • Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[14]

  • Procedure:

    • A precisely weighed sample of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if aqueous solubility is limited.

    • The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

    • A standardized solution of 0.1 M NaOH is added incrementally using a burette.

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

    • The titration is continued until the pH plateaus in the basic region.

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The equivalence points are determined from the inflection points of the curve. The pKa values are the pH values at which half of the volume of titrant required to reach each equivalence point has been added.[14] For a dicarboxylic acid, two pKa values are expected.

2. Melting Point Determination via the Capillary Method

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[16][17][18][19][20]

  • Principle: A small, powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range is indicative of high purity.[16][17][18]

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[16][19]

    • The capillary tube is placed in a melting point apparatus, which provides controlled heating.[17]

    • The sample is heated at a steady rate, and the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded.[17]

    • This temperature range is reported as the melting point. For accurate determination, a slow heating rate (1-2 °C per minute) is used near the expected melting point.[17]

3. Boiling Point Determination via the Thiele Tube Method

For high molecular weight liquids or solids that melt at low temperatures, the boiling point is a key characteristic property.

  • Principle: A small amount of the liquid is heated in a micro test tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is the boiling point.[21][22]

  • Procedure:

    • A few microliters of the sample are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[21][22]

    • As the sample is heated, trapped air in the capillary tube will be expelled. At the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the tip of the capillary tube.[22]

    • The heating is then discontinued. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[22]

    • Alternatively, for larger sample quantities, a distillation apparatus can be used, where the boiling point is the temperature at which the liquid and vapor phases are in equilibrium under a given pressure.[21]

4. Solubility Assessment via the Shake-Flask Method

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[23][24][25][26]

  • Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.[23][25]

  • Procedure:

    • An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).

    • The vial is sealed and agitated (e.g., on a shaker) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

    • This procedure is repeated for different solvents and pH values to build a comprehensive solubility profile.[26]

5. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule.

  • Principle: The magnetic properties of atomic nuclei are used to determine the chemical and structural environment of atoms within a molecule.

  • Procedure for ¹H and ¹³C NMR:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[27][28]

    • The solution is placed in an NMR tube and inserted into the spectrometer.

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The chemical shifts, integration of signals (for ¹H NMR), and coupling patterns provide detailed information about the number and types of protons and carbons, and their connectivity, confirming the expected molecular structure.[29][30][31]

6. Molecular Weight Verification via Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy.[32]

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable volatile solvent.

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrum is recorded, which will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

    • The accurate mass measurement of this peak allows for the confirmation of the elemental composition and molecular weight of the compound.

Role in PROTAC Signaling and Experimental Workflow

This compound functions as a linker in PROTACs, which hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound as linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Proteasome->Ub Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein.

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule, utilizing a linker such as this compound, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[5][8] The PROTAC molecule is then released and can participate in further rounds of degradation.[7]

PROTAC_Workflow Design PROTAC Design & Synthesis (incorporating this compound) Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Design->Ternary_Complex_Formation Cell_Permeability Cell Permeability Assay Design->Cell_Permeability Target_Degradation Target Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex_Formation->Target_Degradation Cell_Permeability->Target_Degradation Downstream_Effects Downstream Signaling & Phenotypic Assays Target_Degradation->Downstream_Effects Optimization Lead Optimization Downstream_Effects->Optimization Optimization->Design Iterative Refinement

Caption: Experimental workflow for PROTAC evaluation.

This workflow outlines the key experimental stages in the development and characterization of a PROTAC. Following the design and synthesis of the PROTAC molecule, its ability to induce the formation of the ternary complex is assessed using biophysical methods like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).[33][34] Cellular permeability is then evaluated to ensure the molecule can reach its intracellular target. The core efficacy of the PROTAC is determined by measuring the degradation of the target protein, commonly through techniques like Western Blotting.[35] Finally, the functional consequences of target degradation are investigated through downstream signaling and phenotypic assays. The results from these experiments inform the iterative process of lead optimization.

References

The Role of Polyethylene Glycol (PEG) Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system (UPS). A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have become the most prevalent choice in PROTAC design.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers, covering their impact on ternary complex formation, physicochemical properties, and overall degradation efficacy. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the rational design and optimization of next-generation protein degraders.

Introduction: The Ubiquitin-Proteasome System and PROTAC Technology

The ubiquitin-proteasome pathway is the primary mechanism for selective protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis and cellular health.[3][4] The process involves a sequential enzymatic cascade:

  • Ubiquitin Activation: An E1 activating enzyme uses ATP to form a thioester bond with ubiquitin, a highly conserved 76-amino-acid polypeptide.[5]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[5]

  • Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the system, binds to both the E2-ubiquitin complex and the target protein. It catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the target.[5]

  • Polyubiquitination: The repetition of this process creates a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[3]

  • Proteasomal Degradation: The 26S proteasome, a large multi-subunit protease complex, recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[3][4][5]

PROTAC technology hijacks this natural process.[6][7] A PROTAC molecule consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting them.[1][7][8] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the POI's ubiquitination and subsequent degradation.[7][]

Figure 1: PROTAC-mediated protein degradation pathway.

The Pivotal Role of the PEG Linker

The linker is not a passive spacer; it is a critical determinant of PROTAC performance, profoundly influencing physicochemical properties and biological activity.[1][7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are the most common motifs in PROTACs, present in over 50% of published structures.[1][2] Their prevalence stems from several key advantages.

Enhancing Physicochemical Properties

Many potent warheads and E3 ligase ligands are hydrophobic. Connecting them often results in large, greasy molecules (>700 Da) that violate traditional drug-like property guidelines (e.g., Lipinski's Rule of Five) and suffer from poor aqueous solubility.[10]

  • Solubility: PEG linkers are hydrophilic and flexible, which can significantly increase the water solubility of the entire PROTAC molecule.[2][7][11] This enhancement is crucial for handling, formulation, and improving bioavailability.[2][12]

  • Permeability: The impact on cell permeability is complex. While increasing polarity can reduce passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane—a phenomenon known as the "chameleon effect"—thereby aiding cellular uptake.[11]

Modulating Ternary Complex Formation

The primary function of the linker is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex.[] The linker's length and flexibility are paramount.

  • Linker Length: An optimal linker length is essential.[13][14]

    • Too short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.[6][][13]

    • Too long: An excessively long linker can lead to a high entropic penalty upon binding, reducing the stability of the ternary complex.[11][13] It may also result in non-productive binding orientations that do not position lysine residues on the POI surface correctly for ubiquitination.[15]

  • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[11][16] This dynamic nature enables the system to overcome minor geometric mismatches between the POI and E3 ligase.

  • Cooperativity: The linker influences the cooperativity (α) of ternary complex formation. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second, is often associated with potent degradation. The linker can facilitate favorable protein-protein interactions between the POI and E3 ligase, stabilizing the complex.[11][17] In some cases, interactions between the PEG linker itself and the protein surfaces can contribute to complex stability.[17]

Linker_Properties_Influence Linker_Props PEG Linker Properties Length Length Linker_Props->Length Flexibility Flexibility Linker_Props->Flexibility Composition Composition (Hydrophilicity) Linker_Props->Composition Phys_Chem Physicochemical Properties Length->Phys_Chem Bio_Outcomes Biological Outcomes Length->Bio_Outcomes Flexibility->Phys_Chem Flexibility->Bio_Outcomes Composition->Phys_Chem Composition->Bio_Outcomes Solubility Aqueous Solubility Phys_Chem->Solubility Permeability Cell Permeability Phys_Chem->Permeability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Solubility->PK_PD Degradation Degradation Efficacy (DC50, Dmax) Permeability->Degradation Ternary_Complex Ternary Complex Formation & Stability Bio_Outcomes->Ternary_Complex Bio_Outcomes->Degradation Bio_Outcomes->PK_PD Ternary_Complex->Degradation Degradation->PK_PD Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Warhead POI Ligand (Warhead) Coupling Sequential Coupling (e.g., Amide formation) Warhead->Coupling E3_Ligand E3 Ligand E3_Ligand->Coupling PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling Purification Purification & QC (HPLC, LC-MS) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Cell_Treatment Cell Treatment (Dose-Response) Final_PROTAC->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot (SDS-PAGE, Transfer) Lysis->Western_Blot Immunodetection Immunodetection (Antibodies, ECL) Western_Blot->Immunodetection Analysis Data Analysis (Densitometry) Immunodetection->Analysis DC50_Dmax Determine DC50 & Dmax Analysis->DC50_Dmax

References

The Crucial Role of PEG2 Linkers in Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the induced degradation process. The linker, far from being a passive spacer, plays a pivotal role in orchestrating this interaction. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly short variants like PEG2, have garnered significant attention for their ability to favorably influence the physicochemical properties and biological activity of PROTACs.

This in-depth technical guide explores the core principles of ternary complex formation with a focus on the role of PEG2 linkers. We will delve into quantitative data, detailed experimental protocols for characterizing these interactions, and visual representations of the underlying biological pathways and experimental workflows.

The Impact of PEG Linkers on PROTAC Performance

The length, flexibility, and hydrophilicity of the linker are critical parameters that dictate the efficacy of a PROTAC. PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of properties that can be fine-tuned to optimize PROTAC performance.

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments and prevent aggregation.[1] This is particularly important for the often large and hydrophobic PROTAC molecules.

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic molecules, flexible PEG linkers can adopt conformations that shield the polar surface area of the PROTAC, facilitating passage across the cell membrane.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, allowing for systematic optimization of the distance and orientation between the POI and the E3 ligase to achieve a productive ternary complex.[1]

  • Reduced Non-specific Binding: The hydrophilic nature of PEG linkers can minimize non-specific binding to other proteins and cellular components, potentially improving the safety and efficacy profile of the PROTAC.

The optimal linker length is a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing ternary complex formation. Conversely, an excessively long linker can result in an unstable or unproductive complex.

Quantitative Data on PEG Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. While specific data for PEG2 linkers is highlighted where available, the general trend for short PEG linkers provides valuable insights.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl Chain789.04.5160.1
PROTAC 2PEG2 835.03.8178.6
PROTAC 3PEG4923.13.1197.1

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC AAlkyl Chain50>901.2
PROTAC BPEG2 25>952.5
PROTAC CPEG415>953.1
PROTAC DPEG630852.8

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcription of oncogenes, most notably c-Myc.[2] PROTACs targeting BRD4 have shown significant promise in cancer therapy. A typical BRD4-targeting PROTAC consists of a BRD4-binding ligand (e.g., JQ1) and an E3 ligase ligand (e.g., for Cereblon [CRBN] or von Hippel-Lindau [VHL]), connected by a linker. The degradation of BRD4 leads to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[2]

PROTAC_BRD4_Degradation_Pathway cluster_cell Cancer Cell PROTAC BRD4 PROTAC (e.g., with PEG2 linker) Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Inhibition of Degradation Leads to Downregulation Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition of Degradation Leads to Downregulation

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

Characterizing the formation and stability of the ternary complex is crucial for the rational design of effective PROTACs. The following are detailed methodologies for key experiments.

Experimental Workflow: PROTAC Characterization

PROTAC_Characterization_Workflow cluster_workflow PROTAC Characterization Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation Synthesis PROTAC Synthesis (with PEG2 Linker) Biophysical Biophysical Assays Synthesis->Biophysical Cellular Cellular Assays Biophysical->Cellular SPR SPR Biophysical->SPR ITC ITC Biophysical->ITC In_Vivo In Vivo Studies Cellular->In_Vivo Western_Blot Western Blot (DC50, Dmax) Cellular->Western_Blot Viability Cell Viability Assay (IC50) Cellular->Viability

A typical workflow for the characterization of a novel PROTAC.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding affinities (KD) and kinetics (ka, kd) of binary and ternary complex formation and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL complex) with an immobilization tag (e.g., His-tag or AviTag for biotinylation)

  • Purified target protein (e.g., BRD4)

  • PROTAC with PEG2 linker

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with 1 M ethanolamine-HCl.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Regenerate the surface between injections if necessary.

    • Fit the sensorgram data to a 1:1 binding model to determine the binary affinity (KD_binary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .

    • An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to the E3 ligase is enhanced in the presence of the target protein.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC with PEG2 linker

  • ITC buffer (dialysis buffer for proteins)

Procedure:

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).

    • Perform the titration and analyze the data using a one-site binding model to determine KD1, ΔH1, and n1.

  • Binary Titration (PROTAC into Target Protein):

    • Repeat the process in step 1, but with the target protein in the cell. This will determine KD2, ΔH2, and n2.

  • Ternary Titration:

    • There are two common approaches:

      • Titrating PROTAC into a pre-formed protein-protein complex (if they interact directly): This is less common for PROTACs.

      • Titrating one protein into a pre-formed PROTAC-protein binary complex: For example, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.

    • Analyze the data to determine the thermodynamic parameters of the ternary complex formation.

Protocol 3: Western Blot for Quantifying Protein Degradation

Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line for BRD4)

  • PROTAC with PEG2 linker

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.[3]

    • Clarify the lysates by centrifugation and collect the supernatant.[3]

    • Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.[3]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[3]

    • Block the membrane and incubate with the primary antibodies overnight.[3]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[3]

    • Detect the chemiluminescent signal using an imaging system.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers, particularly short ones like PEG2, offer a powerful means to optimize the properties of these novel therapeutics. By carefully considering the linker's length, flexibility, and hydrophilicity, researchers can enhance the formation of a stable and productive ternary complex, leading to efficient and selective degradation of target proteins. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of PROTACs with PEG2 linkers, enabling the rational design of the next generation of targeted protein degraders. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to develop highly potent and selective medicines for a wide range of diseases.

References

An In-depth Technical Guide to N,N'-DME-N,N'-Bis-PEG2-acid for E3 Ubiquitin Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This guide focuses on N,N'-DME-N,N'-Bis-PEG2-acid , a specific polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs. Its structure features a short, flexible PEG chain with terminal carboxylic acid groups, which allows for covalent attachment to amine-functionalized ligands. The inclusion of a PEG motif can enhance the aqueous solubility and cell permeability of the resulting PROTAC, thereby potentially improving its pharmacokinetic profile.

Mechanism of Action: E3 Ligase Recruitment and Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC containing the this compound linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->PROTAC Release & Catalytic Cycle Ubiquitination->E3_Ligase Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ubiquitin Ub->Ubiquitination PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand-NH2 - E3 Ligase Ligand-NH2 - this compound Step1 Step 1: First Amide Coupling (POI Ligand + Linker) Start->Step1 Step2 Step 2: Purification of Intermediate Step1->Step2 Step3 Step 3: Second Amide Coupling (Intermediate + E3 Ligase Ligand) Step2->Step3 Step4 Step 4: Final Purification Step3->Step4 End Final PROTAC Molecule Step4->End

Introduction to bifunctional crosslinkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

Introduction

In the fields of molecular biology, drug development, and diagnostics, the ability to create stable linkages between biomolecules is paramount. Bioconjugation, the process of chemically joining two or more molecules where at least one is a biomolecule, relies on a versatile class of reagents known as bifunctional crosslinkers.[1] These molecules act as chemical bridges, containing at least two reactive groups connected by a spacer arm, enabling the covalent bonding of proteins, nucleic acids, and other biomolecules.[2][3] The applications of this technology are vast, ranging from the development of highly targeted antibody-drug conjugates (ADCs) to elucidating complex protein-protein interactions and immobilizing biomolecules onto surfaces for biosensors.[4][5]

This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, chemistries, and applications. It is designed for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of these essential tools.

Core Concepts and Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are defined by three key features: the nature of their reactive ends (homo- or heterobifunctional), the properties of their spacer arm, and their cleavability.[6] Selecting the appropriate crosslinker requires careful consideration of these characteristics to suit the specific application.

Homobifunctional vs. Heterobifunctional Crosslinkers

The primary classification of crosslinkers is based on the identity of their reactive groups.

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[7] They are typically used in single-step reactions to link molecules with the same functional group, for example, to polymerize monomers or to capture interacting proteins by targeting abundant groups like primary amines on lysine (B10760008) residues.[6][7] However, this one-step approach can lead to a higher degree of unwanted self-conjugation and polymerization.[2] A common example is Disuccinimidyl suberate (B1241622) (DSS), which has two N-hydroxysuccinimide (NHS) esters to react with primary amines.[8]

  • Heterobifunctional Crosslinkers: These reagents have two different reactive groups at either end of their spacer arm.[7][8] This feature allows for controlled, sequential (two-step) conjugations, which significantly minimizes undesirable side reactions like self-conjugation.[2][9] This makes them ideal for linking two different biomolecules, such as a protein to a drug molecule.[7] A widely used example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide (B117702) group.[10][11]

G cluster_main Classification of Bifunctional Crosslinkers cluster_reactivity Based on Reactive Groups cluster_cleavability Based on Spacer Arm Crosslinkers Bifunctional Crosslinkers Homobifunctional Homobifunctional (Identical Reactive Groups) Crosslinkers->Homobifunctional e.g., DSS Heterobifunctional Heterobifunctional (Different Reactive Groups) Crosslinkers->Heterobifunctional e.g., SMCC NonCleavable Non-Cleavable (Stable Linkage) Crosslinkers->NonCleavable Cleavable Cleavable (Reversible Linkage) Crosslinkers->Cleavable Homobifunctional->NonCleavable DSS is non-cleavable Homobifunctional->Cleavable e.g., DSP (Thiol-cleavable) Heterobifunctional->NonCleavable SMCC is non-cleavable

Classification of bifunctional crosslinkers.
Cleavable vs. Non-Cleavable Crosslinkers

The spacer arm of a crosslinker can be designed to be stable or to be broken under specific conditions.[12]

  • Non-Cleavable Crosslinkers: These form permanent, stable covalent bonds between molecules.[12][13] They are ideal for applications where long-term stability is crucial, such as in creating antibody-drug conjugates where the payload is released only after the complete degradation of the antibody in the lysosome.[14][15][16] This stability minimizes off-target toxicity.[14]

  • Cleavable Crosslinkers: These contain a labile bond within their spacer arm, allowing the conjugated molecules to be separated under specific chemical or physiological conditions.[12] This feature is particularly valuable in applications like cross-linking mass spectrometry (XL-MS), where cleaving the linker simplifies data analysis.[12] In drug delivery, cleavable linkers are designed to release a therapeutic payload in response to the unique environment of a target cell, such as lower pH or the presence of specific enzymes (e.g., cathepsins) or reducing agents (e.g., glutathione).[13][15]

The Spacer Arm

The spacer arm is the central component of the crosslinker that connects the two reactive ends. Its length and chemical composition are critical properties that influence the final conjugate.[6]

  • Length: The length of the spacer arm determines the distance between the two conjugated molecules.[6] Longer spacer arms may be necessary to overcome steric hindrance when conjugating large proteins.[17]

  • Composition and Solubility: The chemical structure of the spacer arm dictates its solubility. Many traditional crosslinkers are hydrophobic and require organic solvents like DMSO or DMF for dissolution.[18] To improve handling and reduce protein precipitation, water-soluble variants have been developed. This is often achieved by incorporating sulfonate groups (e.g., Sulfo-SMCC) or polyethylene (B3416737) glycol (PEG) chains.[18][19] PEGylated linkers also offer the benefits of increased stability and reduced immunogenicity.[13]

Common Reactive Chemistries

The utility of a crosslinker is defined by its reactive groups, which target specific functional groups on biomolecules.

  • Amine-Reactive: Primary amines (-NH₂), found on the side chains of lysine residues and at the N-terminus of proteins, are the most common targets for bioconjugation due to their abundance and accessibility.[1] N-hydroxysuccinimide (NHS) esters are highly efficient at reacting with primary amines at physiological to slightly alkaline pH (7.0-9.0) to form stable amide bonds.[1][10]

  • Sulfhydryl-Reactive: The thiol or sulfhydryl group (-SH) on the side chain of cysteine residues is another key target, particularly because its lower abundance allows for more site-specific conjugation. Maleimide groups are the most common sulfhydryl-reactive chemistry, forming stable thioether bonds at a pH range of 6.5-7.5.[6][10]

  • Carboxyl-Reactive: Carboxyl groups (-COOH) are found on aspartic acid, glutamic acid, and the C-terminus of proteins. Carbodiimides, such as EDC, are "zero-length" crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[2][8]

  • Photoreactive: These crosslinkers, typically heterobifunctional, have one end that reacts with a specific functional group and another end that is inert until activated by UV light.[7] Upon photoactivation, the photoreactive group (e.g., an aryl azide (B81097) or diazirine) forms a covalent bond non-specifically with nearby molecules, making them useful for capturing transient interactions.[7][20]

Quantitative Data: Properties of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is a critical step in experimental design. The following tables summarize the properties of several common homobifunctional and heterobifunctional crosslinkers.

Table 1: Common Homobifunctional Crosslinkers
CrosslinkerReactive GroupsTargetSpacer Arm Length (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)NHS esterAmines11.4NoNo
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS esterAmines11.4NoYes
DSP (Dithiobis[succinimidyl propionate])NHS esterAmines12.0Yes (Thiol)No
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS esterAmines12.0Yes (Thiol)Yes
BMH (Bismaleimidohexane)MaleimideSulfhydryls16.1NoNo

Data sourced from multiple references.[8]

Table 2: Common Heterobifunctional Crosslinkers
CrosslinkerReactive Group 1 (Target)Reactive Group 2 (Target)Spacer Arm Length (Å)Cleavable?Water Soluble?
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (Amine)Maleimide (Sulfhydryl)8.3NoNo
Sulfo-SMCC Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)8.3NoYes
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS ester (Amine)Maleimide (Sulfhydryl)10.2NoNo
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (Amine)Pyridyl disulfide (Sulfhydryl)6.8Yes (Thiol)No
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide (Carboxyl)(Amine)0NoYes

Data sourced from multiple references.[8][21][22][23]

Applications in Research and Drug Development

Bifunctional crosslinkers are indispensable in a variety of applications, from basic research to the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent (payload) to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[5][24] The linker is a critical component of the ADC, influencing its stability, efficacy, and toxicity.[16]

  • Non-cleavable linkers , such as SMCC, create a highly stable conjugate. The payload is only released after the ADC is internalized by the target cell and the antibody is fully degraded in the lysosome.[15][16] This enhances the safety and reduces off-target effects.[14]

  • Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as acidic pH, reducing environments (high glutathione (B108866) levels), or specific lysosomal proteases like cathepsin B.[15] This can also lead to a "bystander effect," where the released drug diffuses out and kills neighboring cancer cells that may not express the target antigen.[15]

Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique used to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes.[3][25] In this method, proteins or protein complexes are treated with a crosslinker to covalently capture interactions.[3] After crosslinking, the sample is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry.[25] Specialized software is then used to identify the cross-linked peptides, providing distance constraints that can be used to map interaction interfaces and model protein structures.[3][25] Both cleavable and non-cleavable crosslinkers are used, with cleavable reagents often simplifying the complex data analysis process.[12]

Detailed Experimental Protocols

Successful bioconjugation requires careful planning and optimization. Below are detailed protocols for two common applications using heterobifunctional and homobifunctional crosslinkers.

Protocol 1: Two-Step Antibody-Enzyme Conjugation using SMCC

This protocol describes the conjugation of an enzyme to an antibody using the heterobifunctional crosslinker SMCC. This is a two-step process that minimizes unwanted antibody-antibody dimers.[10][11]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Enzyme with free sulfhydryl groups (or one to be modified to expose them)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Workflow Diagram:

G cluster_workflow Two-Step Conjugation Workflow using SMCC A Step 1: Antibody Activation (Amine Reaction) B Prepare SMCC solution in DMSO/DMF A->B C Incubate Antibody + SMCC (30-60 min, RT) B->C D Remove excess SMCC (Desalting column) C->D E Maleimide-Activated Antibody D->E H Incubate Activated Ab + Enzyme (1-2 hr, RT, pH 6.5-7.5) E->H F Step 2: Conjugation (Sulfhydryl Reaction) G Prepare Thiol-containing Enzyme F->G G->H I Purify Final Conjugate (e.g., SEC) H->I J Final Antibody-Enzyme Conjugate I->J

General workflow for a two-step SMCC conjugation.

Procedure:

Step 1: Activation of Antibody with SMCC

  • Prepare SMCC: Immediately before use, allow the vial of SMCC to warm to room temperature. Prepare a stock solution (e.g., 50 mM) by dissolving SMCC in anhydrous DMSO or DMF.[1]

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of organic solvent should be kept below 10% to prevent protein denaturation.[1][10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10][26]

  • Removal of Excess SMCC: Immediately following incubation, remove unreacted SMCC using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5). This step is critical to prevent self-conjugation in the next step.[26] The collected fraction is the maleimide-activated antibody.

Step 2: Conjugation to Sulfhydryl-Containing Enzyme

  • Prepare Enzyme: Ensure the enzyme has free, reduced sulfhydryl groups. If necessary, reduce disulfide bonds with a mild reducing agent like TCEP and subsequently remove the reducing agent.[26]

  • Conjugation Reaction: Immediately add the thiol-containing enzyme to the desalted, maleimide-activated antibody solution. The optimal molar ratio of enzyme to antibody should be determined empirically.[26]

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Purification: Purify the final antibody-enzyme conjugate to remove unconjugated enzyme and antibody using an appropriate method, such as size-exclusion chromatography (SEC).

Protocol 2: Protein Interaction Analysis using DSS

This protocol describes a one-step crosslinking procedure for capturing protein-protein interactions within a purified complex or in a cell lysate using the homobifunctional crosslinker DSS.

Materials:

  • Protein sample or cell lysate in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.0-8.5

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25-50 mM.[3]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration that must be optimized (typically 0.25-2 mM). The optimal molar excess of crosslinker over the protein needs to be determined empirically.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[3]

  • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM to consume all unreacted DSS.[3]

  • Incubation: Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.[3]

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking of interacting proteins. For identification of cross-linked peptides, the sample would proceed to protease digestion and mass spectrometry analysis.

Conclusion

Bifunctional crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[1][3] A thorough understanding of their chemical properties, including the nature of their reactive groups and the characteristics of their spacer arms, is crucial for the successful design and execution of bioconjugation experiments.[1] By enabling the stable and specific linkage of diverse biomolecules, these reagents provide the foundation for developing advanced therapeutics like ADCs, uncovering the intricacies of protein interaction networks, and engineering novel diagnostic tools. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

Technical Guide on N,N'-DME-N,N'-Bis-PEG2-acid: Current Understanding of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and supplier databases for quantitative solubility and stability data, as well as detailed experimental protocols for N,N'-DME-N,N'-Bis-PEG2-acid, did not yield specific results. The information presented herein is based on data for structurally related polyethylene (B3416737) glycol (PEG) dicarboxylic acid compounds and general principles of PEGylated molecules. This guide aims to provide an overview based on the available information, but it should be noted that the precise empirical data for the target compound is not publicly documented.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a polyethylene glycol (PEG) core. It is characterized by two terminal carboxylic acid groups, making it a useful tool in bioconjugation and pharmaceutical development. Notably, it is identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG spacer in this compound is intended to enhance the solubility and bioavailability of the resulting PROTAC molecule.

General Physicochemical Properties of Related PEG-Dicarboxylic Acids

While specific data for this compound is unavailable, the properties of similar PEG-dicarboxylic acids, such as Bis-PEG2-acid, provide valuable insights.

2.1. Solubility

PEGylated compounds are generally known for their enhanced solubility in aqueous and many organic solvents. This is a key advantage in drug development, as it can improve the pharmacokinetic properties of a molecule.

Compound/ClassSolventSolubility
Bis-PEG2-acidWater, DMF, DMSOSoluble[6]
Carboxylic Acid PEG Acid (General)Aqueous solutions, most organic solventsSoluble[7]
N-(Azido-PEG1)-N-bis(PEG2-acid), HCl saltWater, DMSO, DCM, DMFSoluble[8]
N-(Acid-PEG2)-N-bis(PEG3-azide)Water, DMSO, DCM, DMFSoluble[9]

Table 1: Reported solubility of structurally related PEG-acid compounds. Quantitative data (e.g., mg/mL) is not specified in the available sources.

2.2. Physical Properties

For the related compound, Bis-PEG2-acid, some physical properties have been predicted or measured.

PropertyValue
Melting Point66 °C[6]
Boiling Point (Predicted)407.1 ± 35.0 °C[6]

Table 2: Physical properties of the related compound Bis-PEG2-acid.

Stability and Storage

The stability of PEG linkers is crucial for their successful application. While specific degradation kinetics for this compound are not documented, general storage recommendations for related compounds suggest that they should be stored in a desiccated environment at low temperatures to prevent hydrolysis and other forms of degradation.

Compound/ClassRecommended Storage Conditions
Bis-PEG2-acid-80°C for 6 months; -20°C for 1 month[2]
Carboxylic Acid PEG Acid (General)-20°C, desiccated, protected from light[7]
PEG3-dicarboxylic acid-20°C for 24 months, desiccate[10]

Table 3: Recommended storage conditions for related PEG-acid compounds.

Conceptual Experimental Protocols

As no specific experimental protocols for this compound were found, this section outlines general methodologies that researchers can adapt to determine the solubility and stability of this compound.

4.1. Solubility Determination: Shake-Flask Method

A standard method for determining equilibrium solubility is the shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, PBS, DMSO, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is expressed as mg/mL or molarity.

4.2. Stability Assessment: HPLC-Based Degradation Study

To assess the stability in different solutions and conditions, a degradation study monitoring the compound over time is typically performed.

  • Sample Preparation: Prepare stock solutions of this compound in the desired buffers (e.g., pH 4, 7.4, 9) or solvents.

  • Incubation: Aliquot the solutions into separate vials and incubate them under various conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample from each condition.

  • Quenching (if necessary): Stop any further degradation by freezing the sample or adding a quenching agent.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to measure the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The two terminal carboxylic acid groups allow for the covalent conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_Components PROTAC Components cluster_Assembly PROTAC Molecule Assembly cluster_Cellular_Action Cellular Mechanism of Action Target_Ligand Target Protein Ligand PROTAC Assembled PROTAC Molecule Target_Ligand->PROTAC Amide Bond Formation Linker This compound (Linker) E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Amide Bond Formation Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ternary_Complex->Degradation Ubiquitination

Caption: Logical workflow of PROTAC assembly and its mechanism of action.

Conclusion

While this compound is commercially available as a linker for PROTAC development, there is a significant lack of publicly accessible, detailed data on its specific solubility and stability characteristics. The information provided in this guide, derived from related compounds, serves as a preliminary reference for researchers. Empirical determination of these properties for the specific batch and formulation being used is strongly recommended for any drug development program. The general consensus is that PEGylation, as featured in this molecule, is a well-established strategy to improve the solubility and stability of conjugated molecules.[7][11]

References

The Rising Role of Bifunctional PEG Linkers in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a critical component: the linker. The linker's properties profoundly influence the ADC's stability, pharmacokinetics, and efficacy. While a variety of linkers are utilized in ADC design, this guide focuses on the fundamental principles of employing bifunctional, hydrophilic linkers, exemplified by structures similar to N,N'-DME-N,N'-Bis-PEG2-acid, in the development of next-generation ADCs.

While this compound is prominently described in scientific literature as a versatile building block for Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4], its core structural features—a short, flexible polyethylene (B3416737) glycol (PEG) chain flanked by reactive terminal groups—are highly relevant to modern ADC linker design. This guide will delve into the core principles of how such linkers can be effectively integrated into ADC development, drawing parallels from established PEGylated linker technologies.

Core Principles of Bifunctional PEG Linkers in ADCs

The primary role of a linker in an ADC is to stably connect the cytotoxic payload to the antibody while in circulation and then to facilitate the release of the payload upon internalization into the target cancer cell[5][6][7]. Bifunctional PEG-containing linkers offer several advantages in achieving this delicate balance.

1. Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic. Conjugating these molecules to an antibody can lead to aggregation, reduced solubility, and poor pharmacokinetic properties[8]. The incorporation of a hydrophilic PEG chain, even a short one like a PEG2 unit, can significantly mitigate these issues. This improved solubility is crucial for manufacturability and in vivo performance.

2. Improved Pharmacokinetics and Reduced Immunogenicity: The PEG component of the linker can create a hydrophilic shield around the payload, which can help to reduce non-specific uptake by the reticuloendothelial system, thereby prolonging the ADC's circulation half-life[5]. This "stealth" effect can also decrease the potential for an immune response against the conjugate[5].

3. Controlled Drug-to-Antibody Ratio (DAR): The bifunctional nature of linkers like this compound, which possesses two terminal carboxylic acid groups[9][10], allows for precise control over the conjugation chemistry. This is critical for achieving a homogenous drug-to-antibody ratio (DAR), a key quality attribute for any ADC[11]. A consistent DAR ensures batch-to-batch reproducibility and a predictable therapeutic window. While traditional conjugation methods often result in heterogeneous mixtures, modern site-specific conjugation techniques can leverage such linkers to produce ADCs with a defined DAR, typically 2 or 4[11][12].

4. Versatile Conjugation Chemistry: The terminal carboxylic acid groups on a linker like this compound can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the antibody surface through amide bond formation. This is a well-established and robust conjugation strategy in bioconjugation chemistry.

Experimental Workflow for ADC Development with a Bifunctional PEG Linker

The development of an ADC using a bifunctional PEG linker involves a multi-step process, from initial design to in vitro and in vivo characterization. The following diagram illustrates a typical experimental workflow.

ADC_Development_Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Selection Linker Selection (e.g., Bis-PEG2-acid) Payload_Activation Payload Activation Linker_Selection->Payload_Activation Conjugation Antibody-Linker-Payload Conjugation Payload_Activation->Conjugation Antibody_Selection Antibody Selection Antibody_Selection->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis DAR Analysis (e.g., HIC-HPLC, MS) Purification->DAR_Analysis Stability_Testing In Vitro Stability DAR_Analysis->Stability_Testing Binding_Assay Antigen Binding Assay (e.g., ELISA, SPR) Stability_Testing->Binding_Assay Cell_Cytotoxicity In Vitro Cytotoxicity Assay Binding_Assay->Cell_Cytotoxicity In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Cell_Cytotoxicity->In_Vivo_Efficacy PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Efficacy->PK_PD_Studies

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.

Key Experimental Protocols

Detailed methodologies are crucial for the successful development of ADCs. Below are outlines of key experimental protocols.

1. Activation of Carboxylic Acid Linker and Conjugation to Antibody:

  • Principle: The carboxylic acid groups of the linker are activated using carbodiimide (B86325) chemistry (e.g., with EDC and Sulfo-NHS) to form a stable N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with the primary amine groups of lysine residues on the antibody to form a stable amide bond.

  • Protocol Outline:

    • Dissolve the bifunctional PEG linker and a molar excess of EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Incubate the mixture to allow for the formation of the NHS ester.

    • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated linker solution to the antibody solution at a specific molar ratio to target the desired DAR.

    • Allow the conjugation reaction to proceed for a defined period at a controlled temperature.

    • Quench the reaction by adding a quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer).

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

2. Determination of Drug-to-Antibody Ratio (DAR):

  • Principle: The average number of drug molecules conjugated to each antibody is a critical quality attribute. This can be determined using techniques that separate ADC species based on their hydrophobicity or mass.

  • Protocol Outline (Hydrophobic Interaction Chromatography - HIC-HPLC):

    • Establish a HIC-HPLC method using a suitable column and gradient of decreasing salt concentration.

    • Inject the purified ADC sample onto the column.

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, as the conjugated payload increases the overall hydrophobicity.

    • Calculate the average DAR by integrating the peak areas of the different ADC species and applying a weighted average formula.

3. In Vitro Cytotoxicity Assay:

  • Principle: This assay determines the potency of the ADC in killing target cancer cells that express the specific antigen.

  • Protocol Outline (CellTiter-Glo® or similar viability assay):

    • Plate the target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, the unconjugated antibody (as a negative control), and the free payload.

    • Treat the cells with the different concentrations of the test articles and incubate for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).

    • Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for the ADC.

Signaling Pathway of ADC Action

The mechanism of action of an ADC involves a series of steps, from binding to the target cell to the ultimate induction of apoptosis. The following diagram illustrates this signaling pathway.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage/ Antibody Degradation Payload_Action Payload Binds to Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Payload_Action 4. Target Engagement Apoptosis Cellular Apoptosis Payload_Action->Apoptosis 5. Induction of Cell Death

Caption: The sequential mechanism of action for a typical Antibody-Drug Conjugate.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data that would be generated during the characterization of an ADC developed with a bifunctional PEG linker.

Table 1: Physicochemical Characterization of ADC

ParameterUnconjugated AntibodyADC (DAR ~4)
Average DAR N/A3.9
Aggregation (%) < 1%< 2%
Monomer Purity (SEC) > 99%> 98%
Antigen Binding (KD) 1.2 nM1.5 nM

Table 2: In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionCompoundIC50 (nM)
Cell Line A HighADC0.5
Free Payload0.01
Unconjugated Antibody> 1000
Cell Line B Low/NegativeADC> 1000
Free Payload0.02

Conclusion

Bifunctional PEG linkers represent a valuable tool in the design of modern ADCs. Their ability to improve solubility, enhance pharmacokinetic properties, and allow for controlled conjugation chemistry contributes significantly to the development of safer and more effective targeted cancer therapies. While the specific molecule this compound is more commonly associated with PROTACs, the fundamental principles of its structure and functionality are directly applicable to the broader class of bifunctional PEG linkers used in ADC development. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and scientists working to advance this promising therapeutic modality.

References

In-depth Technical Guide: The Role and Applications of N,N'-DME-N,N'-Bis-PEG2-acid (CAS 2062663-61-8) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach lies the design of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the applications of N,N'-DME-N,N'-Bis-PEG2-acid, a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and development of PROTACs. While specific examples of PROTACs incorporating this exact linker are not yet prevalent in publicly available literature, this guide will detail its role based on the well-established principles of PEG linkers in PROTAC design, offering insights into its potential applications in cancer research and other therapeutic areas.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] PROTACs are bifunctional molecules that facilitate this process. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

By simultaneously binding to both the POI and an E3 ligase, a PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs lead to the physical removal of the protein from the cell, offering a more profound and sustained therapeutic effect.[1]

The Crucial Role of Linkers in PROTAC Design

The linker is not merely a passive spacer but plays a critical role in the overall efficacy of a PROTAC. Its length, composition, and flexibility can significantly influence:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and geometry to allow for the favorable formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7]

  • Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[3]

  • Selectivity and Potency: The nature of the linker can impact the selectivity of the PROTAC for the intended target protein and its overall degradation potency.[7]

This compound: A PEG-based PROTAC Linker

This compound, with the CAS number 2062663-61-8, is a bifunctional linker featuring a short polyethylene glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their advantageous properties.[5]

Properties and Advantages of PEG Linkers

The incorporation of a PEG moiety into a PROTAC linker offers several benefits:

  • Enhanced Solubility: PEG chains are hydrophilic, which can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, a crucial factor for bioavailability.[3]

  • Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in its passage across the cell membrane.

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can minimize non-specific interactions with other proteins and cellular components.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation.[5]

Structure of this compound

The structure of this compound contains two carboxylic acid functional groups, which allow for covalent attachment to amine-containing moieties on both the target protein ligand and the E3 ligase ligand through amide bond formation. The "PEG2" designation indicates the presence of two ethylene (B1197577) glycol units in each arm of the linker.

Applications in PROTAC Synthesis

This compound serves as a building block for the modular synthesis of PROTACs. Its bifunctional nature allows for the convergent synthesis of the final heterobifunctional molecule.

General Synthetic Approach

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a stepwise approach:

  • First Amide Coupling: One of the carboxylic acid groups of the linker is coupled to an amine-functionalized target protein ligand or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Purification: The resulting intermediate is purified to remove any unreacted starting materials and coupling reagents.

  • Second Amide Coupling: The second carboxylic acid group of the linker-ligand conjugate is then coupled to the amine-functionalized partner ligand to yield the final PROTAC molecule.

Alternatively, a "one-pot" synthesis may be employed, although a stepwise approach often provides better control and yields.

Potential Therapeutic Applications

Given its properties as a PEG-based PROTAC linker, this compound is applicable to the development of degraders for a wide range of therapeutic targets, with a significant focus on oncology. PROTACs are being actively investigated for the degradation of key cancer-driving proteins such as kinases, transcription factors, and epigenetic regulators.

Experimental Protocols

Protocol: General Synthesis of a PROTAC via Amide Coupling

Materials:

  • Target Protein Ligand with an available amine group

  • E3 Ligase Ligand with an available amine group

  • This compound

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product characterization

Procedure:

  • Step 1: Synthesis of Linker-Ligand 1 Conjugate a. Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified Linker-E3 Ligase Ligand conjugate.

  • Step 2: Synthesis of the Final PROTAC a. Dissolve the purified Linker-E3 Ligase Ligand conjugate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC. e. Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

Data Presentation

As no specific quantitative data for PROTACs utilizing this compound is currently published, a representative table structure is provided below for when such data becomes available.

Table 1: Representative Data for a Hypothetical PROTAC-X Utilizing this compound

ParameterValueAssay Conditions
Binding Affinity (Target Protein)
IC50Biochemical Assay
KdSPR/ITC
Binding Affinity (E3 Ligase)
IC50Biochemical Assay
KdSPR/ITC
In Vitro Degradation
DC50Western Blot / In-Cell ELISA
DmaxWestern Blot / In-Cell ELISA
Cellular Potency
EC50 (antiproliferative)Cell Viability Assay

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI Proteasome 26S Proteasome POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: General mechanism of action for a PROTAC molecule.

Experimental_Workflow start PROTAC Synthesis & Purification biochem Biochemical Assays (Binding Affinity) start->biochem cell_culture Cell Culture Treatment with PROTAC start->cell_culture western_blot Western Blot Analysis (Protein Degradation) cell_culture->western_blot cell_viability Cell Viability Assays (Functional Effect) cell_culture->cell_viability dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax pk_studies In Vivo Pharmacokinetic & Efficacy Studies dc50_dmax->pk_studies cell_viability->pk_studies end Lead Optimization pk_studies->end

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG-based structure offers inherent advantages in terms of solubility and biocompatibility, making it a suitable choice for linker design in targeted protein degradation. While specific examples of its use in published literature are currently limited, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this linker into their PROTAC design and synthesis strategies. Further research and publication of data related to PROTACs utilizing this specific linker will be crucial for fully elucidating its potential in advancing the field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for N,N'-DME-N,N'-Bis-PEG2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-DME-N,N'-Bis-PEG2-acid is a homobifunctional crosslinking agent utilized for the covalent conjugation of amine-containing molecules.[1][2] This reagent features two terminal carboxylic acid groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility in aqueous environments, making it an ideal linker for bioconjugation applications.[3]

The conjugation chemistry relies on the activation of the terminal carboxylic acids with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a stable amine-reactive NHS ester intermediate. This activated linker then readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, effectively crosslinking two molecules or conjugating a molecule to a surface.[2][4] This methodology is widely employed in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).[2]

Principle of Conjugation

The conjugation process is a two-step reaction. First, the carboxylic acid groups of this compound are activated by EDC and NHS to form a more stable and amine-reactive NHS ester. In the second step, this activated linker reacts with primary amines on the target molecule(s) to form a covalent amide bond.

Carboxylic_Acid R-COOH (this compound) NHS_Ester R-CO-NHS (Amine-Reactive Ester) Carboxylic_Acid->NHS_Ester Activation EDC_NHS EDC / NHS Conjugate R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate Conjugation Amine_Molecule H₂N-Protein (Target Molecule)

Caption: EDC/NHS conjugation chemistry workflow.

Experimental Protocols

This section provides a detailed protocol for the conjugation of a protein using this compound.

Materials and Reagents
  • This compound

  • Protein to be conjugated (e.g., antibody, enzyme)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Experimental Workflow

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Reagent Stocks (PEG-linker, EDC, NHS) Activation Activate PEG-linker with EDC and Sulfo-NHS Reagent_Prep->Activation Protein_Prep Prepare Protein Solution in Amine-Free Buffer Coupling Add Activated Linker to Protein Solution Protein_Prep->Coupling Activation->Coupling Incubation Incubate at RT or 4°C Coupling->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, SEC-HPLC, LC-MS) Purification->Characterization

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO immediately before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Protein Preparation:

    • Dissolve the protein to be conjugated in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for the activation step, or 1X PBS, pH 7.4 for the coupling step). The protein concentration should typically be between 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • Activation of this compound:

    • In a microcentrifuge tube, add the this compound stock solution to the Activation Buffer to achieve the desired final concentration (a 10- to 50-fold molar excess over the protein is a good starting point for optimization).[5]

    • Add EDC and Sulfo-NHS from their stock solutions to a final concentration of 10 mM each.

    • Incubate for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution.

    • The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal coupling to primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove unreacted crosslinker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Data Presentation

Table 1: Recommended Reaction Conditions for Optimization

ParameterRecommended RangeNotes
Molar Ratio (Linker:Protein) 10:1 to 50:1The optimal ratio depends on the number of available amines on the protein and the desired degree of conjugation.[5]
EDC/Sulfo-NHS Concentration 10 mM eachA 2- to 5-fold molar excess of Sulfo-NHS over EDC can improve efficiency.
Activation pH 6.0MES buffer is recommended as it does not contain amines or carboxylates.
Coupling pH 7.2 - 7.5PBS is a suitable buffer for the coupling step.
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation times may be required for less reactive proteins.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to maintain protein stability.

Characterization of the Conjugate

The success of the conjugation reaction can be assessed using several analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein band(s) indicates successful conjugation.[6] Crosslinking of two protein molecules will result in a new band at approximately double the molecular weight of the monomer.

  • Size-Exclusion Chromatography (SEC-HPLC): SEC can be used to separate the conjugated protein from the unconjugated protein and to detect the formation of higher molecular weight species (aggregates or crosslinked products).[7]

  • Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of linker molecules attached to the protein.[8][9][10]

Table 2: Characterization Techniques and Expected Outcomes

TechniqueExpected Outcome for Successful Conjugation
SDS-PAGE Appearance of higher molecular weight bands corresponding to the conjugated and/or crosslinked protein.[6]
SEC-HPLC A shift to an earlier elution time for the conjugated protein compared to the unconjugated protein.
LC-MS An increase in the mass of the protein corresponding to the mass of the attached this compound linker(s).[10]

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS- Suboptimal pH- Presence of amine-containing buffers- Use fresh EDC and Sulfo-NHS stocks.- Ensure activation is performed at pH 6.0 and coupling at pH 7.2-7.5.- Perform buffer exchange to remove any interfering substances.
Protein Precipitation - High concentration of organic solvent- Protein instability at reaction pH- Keep the volume of DMSO below 10% of the total reaction volume.- Optimize the reaction buffer and consider performing the reaction at 4°C.
Formation of Aggregates - High molar excess of the linker- Non-specific crosslinking- Optimize the linker-to-protein molar ratio.- Consider a two-step conjugation protocol if intra-protein crosslinking is an issue.

Signaling Pathway Application Example

This compound can be used to create antibody-drug conjugates (ADCs) for targeted cancer therapy. The antibody component of the ADC directs the cytotoxic drug to cancer cells expressing a specific antigen.

cluster_binding Targeting & Internalization cluster_release Drug Release & Action cluster_apoptosis Cellular Response ADC Antibody-Drug Conjugate (ADC) Cancer_Cell Cancer Cell (Antigen Expression) ADC->Cancer_Cell Binding Internalization Internalization (Endocytosis) Cancer_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug Apoptosis Apoptosis (Cell Death) Cytotoxic_Drug->Apoptosis

Caption: ADC mechanism of action.

References

Application Notes and Protocols for Coupling N,N'-DME-N,N'-Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N,N'-DME-N,N'-Bis-PEG2-acid, a homobifunctional PEG linker, to amine-containing molecules. This linker is valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where precise control over linker length and hydrophilicity is crucial.[1][2][3][4] The terminal carboxylic acid groups of this compound can be coupled to primary amines using standard carbodiimide (B86325) chemistry to form stable amide bonds.[4]

The following sections detail the most common and effective methods for this conjugation, including quantitative data summaries, step-by-step experimental protocols, and workflow visualizations.

Data Presentation: Summary of Reaction Conditions

The choice of coupling strategy depends on the specific requirements of the reactants and the desired final product. Below is a summary of typical reaction conditions for the two most prevalent methods for activating and coupling this compound.

Table 1: EDC/NHS Coupling Reaction Parameters

ParameterRecommended ConditionsNotes
Activation Reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)A 2 to 5-fold molar excess of both EDC and NHS over the PEG-acid is recommended.[5]
Activation Buffer 0.1 M MES, pH 4.5-5.5Activation is most efficient at a slightly acidic pH.[5][6]
Activation Time 15-30 minutes[5]
Coupling Buffer Phosphate-buffered saline (PBS), pH 7.2-8.5The reaction with primary amines is most efficient at a slightly basic pH.[5][7]
Reactant Ratio 1.1 to 1.5-fold molar excess of activated PEG-acid to amineThis ratio can be optimized for specific applications.[5]
Reaction Time 2-4 hours at room temperatureReaction progress can be monitored by LC-MS.[5]
Quenching Hydroxylamine, Tris, lysine, or glycineQuenching stops the reaction by consuming unreacted NHS esters.[6][8]

Table 2: HATU Coupling Reaction Parameters

ParameterRecommended ConditionsNotes
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Typically used in a 1.1 equivalent molar ratio to the PEG-acid.[5]
Base DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)2-3 equivalents are used to activate the carboxyl group.[5]
Solvent DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)Anhydrous solvents should be used.[9]
Activation Time 5-10 minutes at room temperature[5]
Reactant Ratio 1 to 1.2 equivalents of the amine-containing molecule[5]
Reaction Time 2-4 hours at room temperatureReaction progress can be monitored by LC-MS.[5]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling

This is a widely used method that involves the activation of the carboxyl groups on this compound with EDC and NHS to form a more stable NHS-ester intermediate, which then reacts with a primary amine.[5]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMF or DMSO (if reactants are not water-soluble)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to a desired concentration.

    • Dissolve the amine-containing molecule in Coupling Buffer to a suitable concentration.[5]

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS from their respective stock solutions.[5]

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.[5]

  • Conjugation to the Amine-Containing Molecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.[5]

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.[5]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • The final conjugate can be purified from excess reagents and byproducts using appropriate methods such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.

Protocol 2: HATU-Mediated Coupling

This protocol is a one-pot method that is often faster and can be more efficient for sterically hindered amines.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA or TEA

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation of Reactants:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[5]

  • Activation of Carboxyl Groups:

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl groups.[5]

  • Conjugation to the Amine-Containing Molecule:

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.[5]

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.[5]

  • Purification:

    • Once the reaction is complete, the solvent (DMF) can be removed under reduced pressure.

    • The residue can be purified by flash chromatography or preparative HPLC to isolate the desired conjugate.

Mandatory Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A This compound C NHS-activated PEG-acid A->C 15-30 min, RT B EDC + NHS in Activation Buffer (pH 4.5-5.5) B->C E Coupled Product C->E pH adjusted to 7.2-7.5 2-4 hours, RT D Amine-containing Molecule D->E F Purified Conjugate E->F Dialysis / SEC / HPLC

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

HATU_Coupling_Workflow cluster_reaction One-Pot Reaction cluster_purification Purification A This compound + HATU + DIPEA/TEA in Anhydrous DMF B Activated PEG-acid A->B 5-10 min, RT D Coupled Product B->D 2-4 hours, RT C Amine-containing Molecule C->D E Purified Conjugate D->E Solvent removal Chromatography

Caption: Workflow for the one-pot HATU-mediated coupling of this compound.

References

Application of N,N'-DME-N,N'-Bis-PEG2-acid in the Development of Kinase Degraders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of N,N'-DME-N,N'-Bis-PEG2-acid , a flexible, polyethylene (B3416737) glycol (PEG)-based linker, in the development of kinase degraders. Its dicarboxylic acid functionality allows for the sequential or convergent synthesis of PROTACs through amide bond formation. The inclusion of a short PEG chain can enhance the aqueous solubility and cell permeability of the resulting degrader.

These notes will focus on the development of degraders for two prominent kinase targets: Epidermal Growth factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). While the specific examples provided are illustrative, the protocols and principles can be adapted for the development of degraders for other kinase targets.

Mechanism of Action: PROTAC-Mediated Kinase Degradation

PROTACs function by inducing the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the kinase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple kinase molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TargetKinase Target Kinase (e.g., EGFR, BTK) PROTAC->TargetKinase E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3Ligase Recruits TernaryComplex Target Kinase-PROTAC-E3 Ligase Ternary Complex Proteasome 26S Proteasome TargetKinase->Proteasome Recognition Ub Ubiquitin Ub->TargetKinase Tags Kinase Proteasome->PROTAC Release & Recycle DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation TernaryComplex->Ub Ubiquitination

Figure 1: General mechanism of PROTAC-mediated kinase degradation.

Signaling Pathways of Target Kinases

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is mutated or overexpressed, leading to constitutive signaling and tumor growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Figure 2: Simplified EGFR signaling pathway.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including PLCγ2, leading to calcium mobilization and activation of transcription factors like NF-κB. This pathway is essential for B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is implicated in various B-cell malignancies.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Nucleus Nucleus NFkB->Nucleus Proliferation B-Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Figure 3: Simplified BTK signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinase degraders utilizing short PEG linkers. This data is compiled from various literature sources and serves as a reference for expected potency.

Table 1: EGFR Degraders with PEG Linkers

Compound IDWarheadE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
EGFR-PROTAC-1 GefitinibPomalidomideHCC827 (EGFR del19)3.3>905.0
EGFR-PROTAC-2 DacomitinibCRBNHCC-827 (EGFR del19)3.57916
EGFR-PROTAC-3 BrigatinibLenalidomideBa/F3 (EGFR L858R/T790M/C797S)5.8>9017.0

Table 2: BTK Degraders with PEG Linkers

Compound IDWarheadE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
BTK-PROTAC-1 IbrutinibPomalidomideMOLM-141.8>957.9
BTK-PROTAC-2 GDC-0853PomalidomideTMD80.5>90N/A
BTK-PROTAC-3 ZanubrutinibCRBNJeko-12.5>9510.2

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a kinase degrader using this compound typically involves the sequential amide coupling of the warhead and the E3 ligase ligand to the dicarboxylic acid linker.

Synthesis_Workflow Warhead Kinase Inhibitor (Warhead) with Amine Intermediate Warhead-Linker Intermediate Warhead->Intermediate Amide Coupling (Step 1) Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) with Amine Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (Step 2)

Figure 4: General synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of a Kinase Degrader via Amide Coupling

This protocol describes a general procedure for the two-step amide coupling of a kinase inhibitor (warhead) and an E3 ligase ligand to this compound.

Materials and Reagents:

  • This compound

  • Amine-functionalized kinase inhibitor (Warhead-NH₂)

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Dissolve this compound (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acids.

  • Add the amine-functionalized kinase inhibitor (Warhead-NH₂) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Warhead-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Warhead-Linker intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the remaining carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the pure product.

Protocol 2: Western Blot for Kinase Degradation

This protocol outlines the steps to assess the degradation of a target kinase in cells treated with a PROTAC.

Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., HCC827 for EGFR, TMD8 for BTK)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target kinase overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target kinase signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is for determining the effect of the kinase degrader on cell proliferation.

Materials and Reagents:

  • Cancer cell line of interest

  • PROTAC stock solution in DMSO

  • Cell culture medium

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidic isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data and perform a non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a versatile linker for the synthesis of kinase-targeting PROTACs. Its properties allow for the generation of degraders with favorable physicochemical characteristics. The protocols provided herein offer a framework for the synthesis and evaluation of such molecules. Successful development of a potent kinase degrader will require careful optimization of the warhead, E3 ligase ligand, and the linker to ensure efficient ternary complex formation and subsequent protein degradation.

Application Notes and Protocols for N,N'-DME-N,N'-Bis-PEG2-acid in Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers are widely used to enhance the hydrophilicity of ADCs, particularly those with hydrophobic payloads, thereby mitigating aggregation, improving solubility, and prolonging circulation half-life.

This document provides detailed application notes and protocols for the use of N,N'-DME-N,N'-Bis-PEG2-acid, a short-chain, homobifunctional PEG linker, in the preparation of ADCs. This linker possesses two terminal carboxylic acid groups, allowing for a two-step conjugation process to amine-containing moieties on both the cytotoxic drug and the antibody. The inclusion of a discrete PEG2 unit offers a balance between providing sufficient spacing and hydrophilicity without significantly increasing the overall size of the conjugate.

Key Advantages of this compound in ADCs

  • Enhanced Hydrophilicity: The PEG2 moiety increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads, helping to prevent aggregation.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.[1]

  • Defined Spacer Length: The use of a monodisperse PEG2 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

  • Homobifunctional Nature: The two carboxylic acid groups allow for a controlled, two-step conjugation process, first to the drug and then to the antibody, or vice-versa, offering flexibility in the synthesis strategy.

Experimental Protocols

I. Preparation of Drug-Linker Conjugate

This protocol describes the activation of one of the carboxylic acid groups on this compound and its conjugation to an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated mono-ester of the linker.

  • Conjugation to Cytotoxic Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by HPLC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

    • Collect and pool the fractions containing the desired product.

    • Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and HPLC.

II. Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-Linker conjugate

  • EDC and sulfo-NHS

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and sulfo-NHS solutions to the drug-linker solution to activate the remaining carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the conjugation reaction.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy and/or HIC.[]

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

III. In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the prepared ADC on cancer cell lines.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (as a control)

  • Complete cell culture medium

  • 96-well plates

  • Prepared ADC, unconjugated antibody, and free cytotoxic drug

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Add the MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using appropriate software.

IV. In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.[]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Antigen-positive human tumor cells

  • Matrigel (optional)

  • Prepared ADC, vehicle control, and unconjugated antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the antigen-positive tumor cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • Treatment:

    • Administer the ADC, unconjugated antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

  • Monitoring:

    • Measure the tumor volume using calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically concluded when the tumors in the control group reach a predetermined size.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Data Presentation

The following tables summarize representative quantitative data for ADCs prepared with PEG linkers of varying lengths. This data is synthesized from multiple studies to provide a comparative overview.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [3]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2 ~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC [3]

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2 ~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Table 3: Impact of PEG Linker Length on In Vivo Efficacy in a Xenograft Model

LinkerTumor Growth Inhibition (%)
No PEG~11%
PEG2 ~35-45%
PEG4~35-45%
PEG8~75-85%
PEG12~75-85%
PEG24~75-85%

Visualizations

ADC_Preparation_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization ADC Characterization Linker_Activation 1. Linker Activation (EDC/NHS) Drug_Conjugation 2. Conjugation to Drug Linker_Activation->Drug_Conjugation Purification_DL 3. Purification (HPLC) Drug_Conjugation->Purification_DL DL_Activation 5. Drug-Linker Activation (EDC/sulfo-NHS) Purification_DL->DL_Activation Antibody_Prep 4. Antibody Preparation ADC_Conjugation 6. Conjugation to Antibody Antibody_Prep->ADC_Conjugation DL_Activation->ADC_Conjugation Purification_ADC 7. Purification (SEC) ADC_Conjugation->Purification_ADC DAR_Analysis 8. DAR Determination (UV-Vis, HIC) Purification_ADC->DAR_Analysis Purity_Analysis 9. Purity/Aggregation (SEC) Purification_ADC->Purity_Analysis Identity_Analysis 10. Identity/Integrity (Mass Spec) Purification_ADC->Identity_Analysis

Caption: Workflow for the preparation and characterization of an ADC.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Note: Purification of Peptides Conjugated with N,N'-DME-N,N'-Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides, including improved stability, increased hydrodynamic volume, and reduced immunogenicity.[] The N,N'-DME-N,N'-Bis-PEG2-acid linker is a short, hydrophilic, homobifunctional crosslinker used to conjugate molecules to peptides, often in the development of technologies like PROTACs.[2][3][4] This linker possesses two carboxylic acid groups, allowing for conjugation to two primary amine groups on a peptide, such as the N-terminus and the ε-amino group of a lysine (B10760008) residue, through stable amide bonds.

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired mono-PEGylated peptide, potentially di-PEGylated species, unreacted peptide, and excess PEG linker.[] Effective purification is therefore a critical step to isolate the desired conjugate with high purity for downstream applications and to ensure accurate characterization and reliable biological activity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly employed technique for the purification of such conjugates due to its high resolution and compatibility with mass spectrometry.[][5]

Purification and Characterization Workflow

The overall process for obtaining a pure, verified this compound conjugated peptide involves a systematic workflow from the crude reaction mixture to the final lyophilized product. This process includes the primary purification step, followed by rigorous analytical verification of purity and identity.

PurifcationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Conjugation Mixture (Peptide, Linker, Conjugate) RP_HPLC Preparative RP-HPLC (Gradient Elution) Crude->RP_HPLC Collection Fraction Collection (Based on UV 220/280 nm) RP_HPLC->Collection QC_HPLC Analytical RP-HPLC (Purity Check) Collection->QC_HPLC Analyze Fractions MS Mass Spectrometry (Identity Confirmation) Collection->MS Analyze Fractions Pooling Pool Pure Fractions QC_HPLC->Pooling Select >95% Pure MS->Pooling Confirm Mass Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Conjugate (>95% Purity) Lyophilization->FinalProduct SeparationPrinciple cluster_input Crude Mixture Components cluster_logic Separation by Hydrophobicity cluster_output RP-HPLC Elution Order Linker Excess Linker (this compound) L_Prop Properties: - Small - Hydrophilic PEG - Polar (acids) Linker->L_Prop Peptide Unreacted Peptide P_Prop Properties: - Hydrophobicity defined by sequence Peptide->P_Prop Conjugate Peptide-PEG Conjugate C_Prop Properties: - Increased hydrophilicity - Increased size Conjugate->C_Prop Elution_Order Early Elution (Low % Acetonitrile) L_Prop->Elution_Order Elutes First Elution_Order2 Later Elution (Higher % Acetonitrile) P_Prop->Elution_Order2 Elutes Last C_Prop->Elution_Order

References

Application Note: Experimental Workflow for PROTAC-Induced Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates unwanted proteins rather than just inhibiting them.[1] These heterobifunctional molecules are engineered with two distinct ligands connected by a flexible linker. One ligand binds to a specific protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein.[][4] The cell's native quality control machinery, the 26S proteasome, then recognizes the polyubiquitinated POI and degrades it.[1][5] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6]

This document provides a comprehensive workflow and detailed protocols for assessing the efficacy of PROTACs, from initial target engagement to final cellular outcomes.

PROTAC Mechanism of Action

The fundamental action of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a key ternary complex.[7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome, effectively removing the target protein from the cell.[5]

PROTAC_Mechanism cluster_before Initial State cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Fragments Peptide Fragments Proteasome->Fragments Degrades

Caption: PROTAC-mediated protein degradation pathway.

Overall Experimental Workflow

A systematic evaluation of a PROTAC's efficacy involves a multi-step assay cascade. The workflow begins with confirming target engagement and ternary complex formation, moves to quantifying target degradation and its mechanism, and concludes by assessing the downstream physiological effects on the cells, such as viability.[8]

Experimental_Workflow cluster_mechanism Mechanism Validation cluster_quantification Efficacy & Potency cluster_phenotype Cellular Outcome Start Start: PROTAC Candidate Target_Engagement 1. Target Engagement (e.g., NanoBRET) Start->Target_Engagement Ternary_Complex 2. Ternary Complex Formation (e.g., FRET, AlphaLISA) Target_Engagement->Ternary_Complex Ubiquitination 3. Ubiquitination Assay (e.g., IP-Western) Ternary_Complex->Ubiquitination Degradation_Assay 4. Protein Degradation Assay (Western Blot, HiBiT) Ubiquitination->Degradation_Assay Data_Analysis Calculate DC50 & Dmax Degradation_Assay->Data_Analysis Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Data_Analysis->Viability_Assay Data_Analysis_2 Calculate IC50 Viability_Assay->Data_Analysis_2 End End: Characterized PROTAC Data_Analysis_2->End

Caption: General experimental workflow for PROTAC characterization.

Key Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment

This initial step is foundational for all subsequent cellular assays.

  • Cell Seeding: Plate cells in the appropriate format (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight at 37°C with 5% CO₂.[1][9]

  • Compound Preparation: Prepare serial dilutions of the PROTAC from a DMSO stock solution in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[10]

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the optimal duration for degradation.[1]

Protocol 2: Western Blotting for Target Protein Quantification

Western blotting is the gold-standard method for visually confirming and quantifying the degradation of a target protein.[1]

  • Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1] Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][10] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] Collect the supernatant and determine the protein concentration using a BCA protein assay.[10]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11] Quantify band intensities using densitometry software (e.g., ImageJ).

Protocol 3: Ubiquitination Assay (via Immunoprecipitation)

This assay confirms that the protein loss is due to the ubiquitin-proteasome pathway.[12]

  • Cell Treatment: Treat cells with the PROTAC, a vehicle control, and importantly, a proteasome inhibitor (e.g., MG132) for a few hours before harvesting. The inhibitor will cause ubiquitinated proteins to accumulate.

  • Lysis: Lyse cells using a modified lysis buffer (e.g., containing deubiquitinase inhibitors like PR-619).

  • Immunoprecipitation (IP):

    • Normalize protein concentrations of the lysates.

    • Incubate the lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.

    • Add Protein A/G agarose (B213101) beads to pull down the complex.

  • Western Blot:

    • Wash the beads to remove non-specific binders and elute the protein.

    • Perform Western blotting as described in Protocol 2.

    • Probe the membrane with an anti-ubiquitin antibody. A "ladder" of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[5]

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream effect of protein degradation on cell health and proliferation.[8][13]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the PROTAC as described in Protocol 1. Incubate for a relevant period (e.g., 72 hours).[13]

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9]

  • Lysis and Signal Generation: Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.[9]

  • Data Acquisition: Incubate at room temperature for 10 minutes.[9] Record the luminescence using a plate-reading luminometer.[13]

  • Analysis: Subtract the background luminescence (media-only wells) and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.[13]

Data Presentation and Analysis

The efficacy of a PROTAC is defined by key quantitative parameters that should be presented clearly for comparison.

  • DC₅₀ (Half-Maximal Degradation Concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.[11]

  • Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved at high PROTAC concentrations.[11]

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of a PROTAC that causes a 50% reduction in cell viability.[13]

The data should be plotted as a dose-response curve (Protein Degradation % or Cell Viability % vs. log[PROTAC]) to derive these values.

Table 1: Summary of PROTAC Degradation Efficacy
Cell LineTarget ProteinTime (h)DC₅₀ (nM)Dₘₐₓ (%)Assay Method
Cell Line AProtein X247.5>95Western Blot
Cell Line BProtein X2487.8>90HiBiT Assay
Cell Line CProtein Y4851.585Western Blot

Data is hypothetical and for illustrative purposes.[10]

Table 2: Summary of PROTAC Effect on Cell Viability
Cell LineTime (h)IC₅₀ (nM)Assay Method
Cell Line A7259.9CellTiter-Glo
Cell Line B72>10,000CellTiter-Glo
Cell Line C72150.2MTT Assay

Data is hypothetical and for illustrative purposes.[10]

Data Interpretation Logic

The results from the experimental workflow guide the next steps in the PROTAC development pipeline. A logical interpretation of the data is crucial for making informed decisions.

Caption: Decision-making tree based on experimental outcomes.

References

Application Notes and Protocols for Cell Permeability Assays of N,N'-DME-N,N'-Bis-PEG2-acid Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by inducing their degradation through the ubiquitin-proteasome system.[1][2] A critical determinant of PROTAC efficacy is its ability to permeate the cell membrane to reach its intracellular target.[3][4] This is particularly challenging for PROTACs due to their high molecular weight and complex physicochemical properties, which often lie outside the typical parameters of traditional small molecule drugs.[5][6]

The linker component of a PROTAC, which connects the target-binding and E3 ligase-binding moieties, plays a crucial role in determining its overall properties, including cell permeability.[2][7] Linkers containing polyethylene (B3416737) glycol (PEG) are frequently employed to enhance solubility and optimize the conformation of the PROTAC for ternary complex formation.[8][9] Specifically, linkers such as N,N'-DME-N,N'-Bis-PEG2-acid are designed to offer a balance of hydrophilicity and flexibility.[10][11] However, the impact of such linkers on cell permeability is complex; while the PEG component can increase solubility, it may also increase the polar surface area, potentially hindering passive diffusion across the lipid bilayer.[8][12] Therefore, a thorough evaluation of cell permeability is a cornerstone of the preclinical development of PROTACs.

This document provides detailed application notes and protocols for two standard in vitro cell permeability assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay, tailored for the evaluation of this compound containing PROTACs.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from various permeability assays for PROTACs containing a this compound linker. This illustrates a structured format for comparing the permeability characteristics of different PROTAC candidates.

PROTAC IDMolecular Weight (Da)PAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Papp (B-A) (10-6 cm/s)Efflux Ratio (B-A/A-B)
PROTAC-A9500.80.52.55.0
PROTAC-B9801.20.91.82.0
PROTAC-C9200.50.21.05.0
Control-High254 (Propranolol)>10>10>10~1.0
Control-Low260 (Atenolol)<1<1<1~1.0

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[3][6] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[13]

Materials:

  • PAMPA plate (96-well filter plate, e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin (or other suitable lipid mixture) in dodecane (B42187) (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • UV/Vis spectrophotometer or LC-MS/MS instrument

Protocol:

  • Prepare Lipid Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the filter is completely coated.

  • Prepare Donor Solution: Dilute the PROTAC stock solutions in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Prepare Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the filter membrane

    • t = Incubation time

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[5][14][15]

Materials:

  • Caco-2 cells

  • 24- or 96-well Transwell plates

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • PROTAC stock solutions in DMSO

  • LC-MS/MS instrument

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer Yellow.

  • Prepare PROTAC Solutions: Dilute the PROTAC stock solutions in transport buffer (e.g., HBSS) to the desired final concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the PROTAC solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B-A): a. To assess active efflux, perform the assay in the reverse direction. b. Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber. c. Incubate and collect samples as described above.

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of permeation

    • A = Area of the membrane

    • C0 = Initial concentration in the donor chamber

    The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[14]

Mandatory Visualizations

G cluster_prep Preparation cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow protac_prep Prepare PROTAC Stock (in DMSO) pampa_donor Prepare Donor Plate (Lipid coat & add PROTAC) protac_prep->pampa_donor caco2_assay Perform Bidirectional Assay (A-B and B-A) protac_prep->caco2_assay buffer_prep Prepare Assay Buffers (PBS or HBSS) buffer_prep->pampa_donor pampa_acceptor Prepare Acceptor Plate (Add Buffer) buffer_prep->pampa_acceptor buffer_prep->caco2_assay pampa_incubate Incubate (16-18h, RT) pampa_donor->pampa_incubate pampa_acceptor->pampa_incubate pampa_analyze Analyze Concentrations (LC-MS/MS or UV-Vis) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture & Differentiate Caco-2 cells (21 days) caco2_integrity Monolayer Integrity Test (TEER) caco2_culture->caco2_integrity caco2_integrity->caco2_assay caco2_analyze Analyze Concentrations (LC-MS/MS) caco2_assay->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc

Caption: Experimental workflow for assessing PROTAC cell permeability.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Troubleshooting low yield in N,N'-DME-N,N'-Bis-PEG2-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-DME-N,N'-Bis-PEG2-acid in their chemical reactions. The focus is on addressing common causes of low reaction yield and providing actionable solutions.

Troubleshooting Guide

Question: My reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in reactions involving this compound, which is a homobifunctional PEG linker used for amide bond formation with amine-containing molecules, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue. Below is a step-by-step guide to diagnose and improve your reaction yield.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_activation Carboxylic Acid Activation cluster_purification Purification Strategy start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of this compound and amine substrate? check_reagents->reagent_purity check_activation 3. Evaluate Carboxylic Acid Activation check_conditions->check_activation Conditions Optimized solvent Anhydrous solvent used? check_conditions->solvent check_purification 4. Assess Purification Method check_activation->check_purification Activation Efficient coupling_agent Appropriate coupling agent selected? (e.g., EDC, HATU) check_activation->coupling_agent high_yield High Yield Achieved check_purification->high_yield Purification Optimized column_chroma Appropriate stationary and mobile phase for chromatography? check_purification->column_chroma reagent_storage Proper storage of reagents (e.g., -20°C)? reagent_equivalents Correct molar equivalents of reactants and coupling agents? temperature Optimal reaction temperature? reaction_time Sufficient reaction time? atmosphere Inert atmosphere (N2 or Ar) maintained? additive Use of additives to prevent side reactions? (e.g., HOBt, HOAt) base Non-nucleophilic base used? (e.g., DIPEA, NMM) extraction Correct pH and solvent for liquid-liquid extraction? product_solubility Is product water-soluble due to PEG chain?

Caption: Troubleshooting workflow for low yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability and reactivity, this compound should be stored at -20°C under desiccated conditions.[2][3][4] Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4] For ease of handling, a stock solution can be prepared in an anhydrous water-miscible organic solvent such as DMSO or DMF.[4] Unused stock solutions should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][4]

Q2: Which coupling agents are recommended for reactions with this compound?

A2: The choice of coupling agent is critical for efficient amide bond formation. Carbodiimides and phosphonium/uronium salts are commonly used.

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its water solubility, which simplifies the removal of the urea (B33335) byproduct during aqueous workup.[5][6][7] DCC (Dicyclohexylcarbodiimide) is also effective, but the dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can complicate purification.[6]

  • Phosphonium/Uronium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and often lead to faster reactions and higher yields, especially with sterically hindered amines.[8] They are typically used in combination with a non-nucleophilic base like DIPEA.

Comparison of Common Coupling Agents

Coupling AgentAdvantagesDisadvantagesAdditives Commonly Used
EDC Water-soluble byproduct, easy removal.[6][7]Can lead to racemization without additives.[6]HOBt, HOAt, Oxyma[6][8]
DCC Inexpensive and effective.[9]Insoluble byproduct complicates purification.[6]HOBt, HOAt[6]
HATU/HBTU High coupling efficiency, fast reaction rates.[8]More expensive, can react with unprotected N-terminus.[6]DIPEA, NMM[8]
PyBOP Effective for hindered couplings.[6]Can be less effective for some N-methyl amino acids.DIPEA, NMM[8]

Q3: How can I monitor the progress of my reaction?

A3: Monitoring the reaction is essential to determine the optimal reaction time and to identify any issues. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the conversion of starting materials and the mass of the desired product, confirming its formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction progress.[10][11]

Reaction Monitoring Workflow

Reaction_Monitoring start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot analyze Analyze via TLC, LC-MS, or NMR take_aliquot->analyze decision Reaction Complete? analyze->decision workup Proceed to Workup & Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring reaction progress.

Q4: What are common side reactions and how can they be minimized?

A4: The primary side reaction of concern during amide bond formation is racemization of chiral centers adjacent to the activated carboxylic acid.[6] Another potential issue is the formation of an unreactive N-acylurea byproduct when using carbodiimide (B86325) coupling agents.[8]

Strategies to Minimize Side Reactions:

  • Use of Additives: Additives such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) react with the activated carboxylic acid to form an active ester intermediate.[6][9] This intermediate is less prone to racemization and reacts efficiently with the amine, suppressing the formation of N-acylurea.[6]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize the rate of side reactions.[8]

  • Choice of Base: Use a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) to neutralize any acids present without competing with the amine substrate.[8]

Q5: What is a general experimental protocol for a reaction involving this compound?

A5: The following is a general protocol for the coupling of this compound with a primary amine-containing substrate. The specific amounts and reaction time will need to be optimized for your particular substrate.

Experimental Protocol: Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the amine-containing substrate (1.0 eq.) in anhydrous DMF.

  • Addition of Acid: Add this compound (0.5 eq. for monosubstitution, >1.0 eq. for disubstitution) to the solution.

  • Addition of Coupling Agents: Add HOBt (1.2 eq.) and DIPEA (3.0 eq.) to the reaction mixture and stir for 5 minutes.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The aqueous solubility of the PEGylated product should be considered during extraction.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired compound.

Logical Relationship of Reagents

Reagent_Roles cluster_reactants Core Reactants cluster_reagents Activating & Supporting Reagents PEG_Acid This compound (Carboxylic Acid Source) Additive Additive (e.g., HOBt) Forms Active Ester, Suppresses Side Reactions PEG_Acid->Additive Reacts with Amine Amine Substrate (Nucleophile) Product Desired Amide Product Amine->Product Coupling_Agent Coupling Agent (e.g., EDC) Activates Carboxylic Acid Coupling_Agent->PEG_Acid Additive->Amine Reacts with Base Base (e.g., DIPEA) Neutralizes Acid Byproducts Base->Coupling_Agent Used with

Caption: Roles of reagents in the amide coupling reaction.

References

Technical Support Center: Overcoming Solubility Challenges with N,N'-DME-N,N'-Bis-PEG2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues encountered with N,N'-DME-N,N'-Bis-PEG2-acid PROTACs. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are this compound PROTACs and why are they used?

A1: this compound is a type of linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents designed to degrade specific target proteins within the cell by hijacking the ubiquitin-proteasome system.[2][3] This particular linker is a polyethylene (B3416737) glycol (PEG)-based linker, which is incorporated to enhance the hydrophilicity and aqueous solubility of the PROTAC molecule.[] The terminal carboxylic acid groups on the linker provide points of attachment for the target protein binder and the E3 ligase ligand.

Q2: What are the primary causes of solubility issues with these PROTACs?

A2: PROTACs, including those with this compound linkers, are often large molecules with high molecular weight and a tendency towards hydrophobicity, which can lead to poor aqueous solubility.[5] While the PEG component of the linker is intended to improve solubility, the overall properties of the molecule, including the warhead and E3 ligase ligand, can still result in precipitation, especially when diluting from a high-concentration organic stock solution (like DMSO) into an aqueous buffer for in vitro assays.[6]

Q3: How does the this compound linker specifically impact solubility?

A3: The this compound linker is designed to improve the physicochemical properties of the PROTAC.[] The polyethylene glycol (PEG) chains are known to be hydrophilic and can increase the water solubility of the molecule.[] However, the overall effect on solubility will be a balance between the properties of the linker and the other components of the PROTAC.

Q4: What is the "hook effect" and is it related to solubility?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This is not directly a solubility issue but is a crucial aspect of PROTAC experimental design. It occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not a direct result of poor solubility, precipitation of the compound at high concentrations can be a confounding factor and should be ruled out.

Troubleshooting Guide: Addressing Poor Solubility

Precipitation of your this compound PROTAC during an experiment can lead to inaccurate and irreproducible results. The following table outlines common problems and potential solutions.

Problem Possible Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) The PROTAC's concentration exceeds its kinetic solubility in the final aqueous solution.1. Determine the Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to find the maximum soluble concentration in your specific buffer. 2. Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%). 3. Use Co-solvents: For challenging compounds, consider using a co-solvent like PEG300 in your formulation.[6] 4. Serial Dilution: Perform serial dilutions in the aqueous buffer to avoid a sudden large change in solvent polarity.
Inconsistent or no protein degradation observed The actual concentration of the soluble PROTAC is lower than intended due to precipitation.1. Confirm Solubility: Before conducting degradation assays, visually inspect for any precipitate after dilution. Centrifuge the diluted sample and measure the concentration of the supernatant via HPLC or a similar method. 2. Adjust Concentration Range: Base your dose-response experiments on the determined kinetic solubility of the compound.
High variability between experimental replicates Inconsistent levels of PROTAC precipitation.1. Standardize Dilution Protocol: Ensure a consistent and thorough mixing procedure when diluting the stock solution. 2. Prepare Fresh Dilutions: Prepare fresh working solutions for each experiment to avoid potential issues with compound stability or precipitation over time in aqueous solutions.
Quantitative Data Summary: Solubility of PROTACs

While specific solubility data for this compound PROTACs are not publicly available, the following table provides representative solubility data for other PROTACs to illustrate the challenges and the impact of formulation strategies.

CompoundDescriptionFormulationMediumSolubility (µM)
MZ1BRD4 Degrader (VHL-based)-Aqueous Buffer (pH 7.4)~38
MZP-54BRD4 Degrader (VHL-based)-Aqueous Buffer (pH 7.4)~0.5
ARV-110Androgen Receptor Degrader (CRBN-based)Amorphous Solid Dispersion with PVAPhosphate Buffer (pH 6.8)Significantly enhanced dissolution compared to neat API
SelDeg51STAT3 Degrader (CRBN-based)Amorphous Solid Dispersion with PVAPhosphate Buffer (pH 6.8)Significantly enhanced dissolution compared to neat API

Data adapted from publicly available research.[7][8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of a PROTAC in a specific aqueous buffer.

Materials:

  • This compound PROTAC

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plates (one for DMSO dilutions, one for aqueous dilutions)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution (e.g., 2 µL) to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a solubilizing solvent to determine the concentration.

    • HPLC: Centrifuge the samples and analyze the supernatant by HPLC to quantify the amount of dissolved compound.

  • Data Analysis: The highest concentration at which no precipitation is detected is the kinetic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD to improve the solubility of a PROTAC.

Materials:

  • This compound PROTAC

  • Polymer excipient (e.g., HPMCAS, PVPVA)

  • Volatile organic solvent system (e.g., dichloromethane/ethanol mixture)

  • Glass vials

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the polymer excipient in the organic solvent system in a glass vial. The drug loading (e.g., 10-20% w/w) should be determined based on preliminary screening.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a controlled temperature (e.g., 40-70°C) until the solvent has completely evaporated.

  • Characterization (Recommended): The resulting solid dispersion should be a clear, glassy film. It is recommended to characterize the amorphous nature of the PROTAC in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Solubility Assessment: The solubility of the ASD can then be assessed using the kinetic solubility assay described above, by dissolving the solid dispersion in the aqueous buffer.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Troubleshooting Workflow for PROTAC Precipitation

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer Check_Stock 1. Verify Stock Solution - Is DMSO stock clear? - Is concentration correct? Start->Check_Stock Assess_Solubility 2. Determine Kinetic Solubility (See Protocol 1) Check_Stock->Assess_Solubility Optimize_Assay 3. Optimize Assay Conditions - Lower PROTAC concentration - Reduce final DMSO % Assess_Solubility->Optimize_Assay Formulation 4. Consider Formulation Strategies - Use co-solvents (e.g., PEG300) - Prepare Amorphous Solid Dispersion (ASD) Assess_Solubility->Formulation If solubility is still too low Re_evaluate Re-evaluate Experiment Optimize_Assay->Re_evaluate Formulation->Re_evaluate

Caption: A logical workflow for troubleshooting PROTAC precipitation issues.

References

How to avoid aggregation of N,N'-DME-N,N'-Bis-PEG2-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential aggregation issues when working with N,N'-DME-N,N'-Bis-PEG2-acid conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a hydrophilic, homobifunctional crosslinker. It contains two terminal carboxylic acid groups, making it suitable for conjugating to primary amine groups on two separate molecules. Its polyethylene (B3416737) glycol (PEG) backbone enhances the solubility of the resulting conjugate in aqueous solutions. It is commonly used as a linker in the synthesis of PROTACs.[][][3]

Q2: What are the primary causes of aggregation in this compound conjugates?

Aggregation of conjugates utilizing this linker can be attributed to several factors:

  • Intermolecular Cross-linking: As a homobifunctional linker, if both carboxylic acid groups react with different protein/molecule of interest entities, it can lead to the formation of larger, cross-linked aggregates.

  • Poor Solubility of the Conjugate: While the PEG linker enhances hydrophilicity, the overall solubility of the final conjugate is also dependent on the properties of the molecules being linked. Hydrophobic molecules can still lead to aggregation despite the presence of the PEG linker.[4][5]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and high concentrations of reactants can promote aggregation during the conjugation reaction.

  • "Hook Effect" in PROTACs: At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, which can contribute to aggregation and reduced efficacy.[4]

Q3: How can I detect and quantify the aggregation of my conjugate?

Several analytical techniques are available to characterize the aggregation of this compound conjugates:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to separate and determine the absolute molar mass of monomers, dimers, and higher-order aggregates in solution.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of small amounts of large aggregates.[6]

  • Visual Inspection and Turbidity Measurement: A simple initial assessment can be made by visually checking for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a wavelength where the sample does not have a chromophore (e.g., 340-600 nm).

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and mitigate aggregation issues during the synthesis and handling of this compound conjugates.

Issue 1: Visible Precipitation or Cloudiness During Conjugation Reaction
Potential Cause Suggested Solution
High Reactant Concentration Reduce the concentration of the molecules to be conjugated and the linker. Perform the reaction in a more dilute solution.
Suboptimal pH Optimize the reaction pH. For reactions involving carboxylic acids and amines, the pH should be controlled to ensure efficient conjugation while maintaining the stability of the molecules.
Inappropriate Solvent Ensure that all components are soluble in the chosen solvent system. This compound is soluble in water, DMSO, and DMF.[7] Consider adding a co-solvent to improve the solubility of hydrophobic components.
Temperature Effects Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
Issue 2: Characterization Reveals High Levels of Aggregates
Potential Cause Suggested Solution
Intermolecular Cross-linking Optimize the stoichiometry of the reactants. A molar excess of the molecule to be conjugated over the linker may favor the formation of 1:1 conjugates. Alternatively, a stepwise conjugation approach can be employed if the two molecules to be linked are different.
Inherent Instability of the Conjugate Screen for stabilizing excipients to include in the final formulation.
Purification Issues Use appropriate purification methods, such as size exclusion chromatography, to separate the desired monomeric conjugate from aggregates.
Issue 3: Poor Solubility of the Purified Conjugate
Potential Cause Suggested Solution
Hydrophobicity of the Conjugated Molecules Consider using a longer PEG linker (e.g., PEG4, PEG6) in future syntheses to further enhance the hydrophilicity of the conjugate.[8][9]
Inappropriate Storage Buffer Optimize the pH and ionic strength of the storage buffer. Screen for the addition of solubility-enhancing excipients.

Experimental Protocols

Protocol 1: General Amine Conjugation with this compound

This protocol describes a general method for conjugating the carboxylic acid groups of the linker to primary amines on a target molecule.

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in an organic solvent such as DMSO or DMF to create a stock solution.

  • Activation of Carboxylic Acids:

    • In a separate reaction vessel, dissolve the linker in an appropriate solvent (e.g., DMF).

    • Add a 1.2-fold molar excess of a carbodiimide (B86325) activator (e.g., EDC) and N-hydroxysuccinimide (NHS) over each carboxylic acid group on the linker.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated linker solution to the solution of the amine-containing molecule. A typical starting molar ratio is a 5- to 20-fold excess of the activated linker to the target molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Protocol 2: Screening for Stabilizing Excipients

This protocol outlines a method to screen for excipients that can improve the solubility and stability of the final conjugate.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the purified conjugate in a baseline buffer (e.g., PBS).

    • Prepare stock solutions of various excipients at different concentrations.

  • Screening Matrix:

    • In a 96-well plate, set up a matrix of conditions with varying concentrations of different excipients.

    • Add the conjugate to each well to a final concentration relevant for your application.

  • Incubation and Analysis:

    • Incubate the plate under desired stress conditions (e.g., elevated temperature, agitation).

    • At various time points, analyze the samples for aggregation using DLS or by measuring turbidity.

    • Promising conditions can be further analyzed by SEC-MALS.

Quantitative Data Summary

The following table summarizes common excipients used to prevent aggregation and their typical working concentrations.

Excipient ClassExampleTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress non-specific protein-protein interactions and increase solubility.[10]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Reduce surface tension and prevent adsorption to interfaces.

Visualizations

Aggregation_Causes Primary Causes of Conjugate Aggregation A Homobifunctional Linker (this compound) E Intermolecular Cross-linking A->E B High Reactant Concentration B->E C Suboptimal Reaction Conditions (pH, Temp) F Reduced Solubility of Final Conjugate C->F D Hydrophobic Nature of Conjugated Molecules D->F G AGGREGATION E->G F->G

Caption: Factors contributing to the aggregation of this compound conjugates.

Troubleshooting_Workflow Troubleshooting Workflow for Aggregation start Aggregation Observed q1 During Conjugation? start->q1 a1 Optimize Reaction Conditions: - Lower Concentration - Adjust pH - Lower Temperature - Change Solvent q1->a1 Yes q2 In Purified Conjugate? q1->q2 No end Aggregation Minimized a1->end a2 Optimize Formulation: - Screen Buffers (pH, Ionic Strength) - Add Stabilizing Excipients q2->a2 Yes a3 Re-evaluate Conjugation Strategy: - Adjust Stoichiometry - Consider Longer PEG Linker a2->a3 a3->end

Caption: A logical workflow for troubleshooting aggregation issues with the conjugates.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length with polyethylene (B3416737) glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC, and why is its length critical for activity?

A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker's primary function is to position the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[][4] The length of the PEG linker is a critical parameter that dictates the efficacy of a PROTAC.[1][5] An optimal linker length is necessary for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase).[1][6] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[][6] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[][6] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]

Q2: How does PEG linker flexibility impact PROTAC activity?

The flexibility of PEG linkers can be both beneficial and detrimental, depending on the specific target and E3 ligase pair.

  • Advantages of Flexibility: Flexible linkers can permit the PROTAC to adopt various conformations, which can be energetically favorable for forming the ternary complex.[7] This adaptability is crucial for accommodating the surfaces of the two proteins.[7]

  • Disadvantages of Flexibility: Excessive flexibility can lead to a higher entropic penalty upon binding, potentially resulting in a less stable ternary complex and reduced potency.[8]

Q3: What is the "hook effect" in PROTAC experiments, and how is it related to linker design?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC bound to either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9][10]

Linker design can influence the hook effect. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate this effect.[7][11] High cooperativity means that the binding of the PROTAC to one protein increases its affinity for the other, stabilizing the ternary complex even at higher concentrations.[9][11]

Troubleshooting Guides

Problem 1: My PROTAC with a PEG linker shows good binding to the target protein and E3 ligase individually, but I don't observe any significant target degradation.

This is a common issue in PROTAC development and often points to problems with the formation of a productive ternary complex.

Possible Causes and Solutions:

  • Suboptimal Linker Length: The current linker length may not be ideal for the formation of a stable and productive ternary complex.[9]

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in linker length can significantly impact degradation efficacy.[9]

  • Unfavorable Ternary Complex Conformation: The linker might be orienting the target protein and E3 ligase in a way that the lysine (B10760008) residues on the target are not accessible for ubiquitination.[10][12]

    • Solution: Evaluate ternary complex formation directly using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[9] This can provide insights into the stability and stoichiometry of the complex.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the PEG linker, might be hindering its ability to cross the cell membrane efficiently.[2][7]

    • Solution: Perform cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching its intracellular target.[13] If engagement is low, consider modifying the linker to improve its physicochemical properties, for example, by incorporating more hydrophobic elements alongside the PEG chain.[7]

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

A pronounced hook effect can make it challenging to achieve a sustained and predictable level of protein degradation.

Possible Causes and Solutions:

  • Low Ternary Complex Cooperativity: The PROTAC may not be effectively stabilizing the ternary complex over the binary complexes at higher concentrations.

    • Solution: Modify the linker to enhance ternary complex cooperativity. This could involve altering the linker's rigidity or composition to promote favorable protein-protein interactions between the target and the E3 ligase.[9][11]

  • High PROTAC Concentrations: The concentrations being used in the assay may be too high, favoring the formation of binary complexes.

    • Solution: Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[9] Testing a broad range of concentrations, including very low ones, is crucial.[2]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables provide examples from the literature illustrating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation [14]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
1112~100>75
1216<100>90
1319>100~75
1421>>100<50

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[6]

Table 2: Effect of Linker Length on p38α Degradation [6]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A13>1000<20
PROTAC B15~100>80
PROTAC C17~250>80
PROTAC D19>1000<40

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[15]

  • Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.[13][15]

  • Cell Lysis: Lyse the cells in an appropriate buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.[15]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.[13]

  • Analysis: Quantify the band intensities to determine the relative protein levels.[13]

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to directly measure the formation and stability of the ternary complex.[9]

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.[9]

  • Binary Interaction Analysis: Inject the PROTAC over the chip to measure its binding to the immobilized protein.[15]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[9]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[9]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow start Start: Design PROTAC with initial PEG linker synthesis Synthesize PROTAC Library (varying PEG linker lengths) start->synthesis biochemical_assays Biochemical Assays (e.g., SPR, ITC) - Ternary Complex Formation synthesis->biochemical_assays cellular_assays Cellular Assays - Western Blot (Degradation) - Cell Viability synthesis->cellular_assays no_degradation No/Poor Degradation cellular_assays->no_degradation hook_effect Significant Hook Effect cellular_assays->hook_effect optimal_protac Optimal PROTAC Identified cellular_assays->optimal_protac Successful Degradation optimize_further Optimize Linker (Composition, Rigidity) no_degradation->optimize_further Troubleshoot hook_effect->optimize_further Troubleshoot optimize_further->synthesis

Caption: A typical workflow for PROTAC linker optimization.

References

Technical Support Center: Optimizing PROTAC Performance by Addressing the Hook Effect with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common challenge in PROTAC development, with a focus on the strategic use of short Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The hook effect is a paradoxical phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This results in a characteristic U-shaped or bell-shaped dose-response curve. Instead of a proportional increase in degradation with concentration, optimal degradation (Dmax) is achieved at an intermediate concentration, after which higher concentrations lead to reduced efficacy. This occurs because excessive PROTAC molecules saturate the target protein (POI) and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC:POI and PROTAC:E3 Ligase) rather than the productive ternary complex (POI:PROTAC:E3 Ligase) required for ubiquitination and degradation.

Q2: Why is linker design, particularly with short PEG linkers, important for the hook effect?

A2: The linker is a critical determinant of PROTAC efficacy as it controls the formation geometry and stability of the ternary complex. [1]Linker length directly impacts the ability of the PROTAC to successfully bring the target protein and E3 ligase into a productive orientation.

  • Linkers that are too short can cause steric hindrance, preventing the ternary complex from forming.

  • Linkers that are too long can have excess flexibility, which may not be optimal for stable ternary complex formation, leading to reduced efficacy.

  • Short PEG linkers (e.g., PEG2 to PEG6) are often used to strike a balance. They can provide sufficient length to bridge the two proteins while limiting excessive flexibility, thereby promoting more stable and productive ternary complex formation and potentially mitigating a severe hook effect. [1][2]

Q3: What does a hook effect look like in my experimental data?

A3: In a typical degradation assay (e.g., Western blot), as you increase the concentration of your PROTAC, you will initially see a decrease in the target protein band intensity. After reaching a point of maximum degradation (Dmax), you will observe the protein band intensity increasing again at higher PROTAC concentrations. This "rebound" of the protein level is the hallmark of the hook effect.

Q4: How can I confirm that the protein loss I'm observing is due to proteasomal degradation?

A4: To confirm that the degradation is proteasome-dependent, you should co-treat your cells with your PROTAC at its optimal concentration and a proteasome inhibitor (e.g., MG132). If the degradation of your target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.

Troubleshooting Guide

Issue 1: My dose-response curve is U-shaped. Am I seeing the hook effect?

Yes, a U-shaped or bell-shaped curve in a degradation assay is the classic indicator of the hook effect.

Troubleshooting Steps:

  • Confirm the Curve Shape: Ensure your dose-response experiment covers a wide range of concentrations (e.g., from low nanomolar to high micromolar) to fully characterize the curve and confidently identify the optimal concentration (Dmax) and the subsequent loss of activity.

  • Assess Ternary Complex Formation: Use a biophysical or cellular assay like AlphaLISA, TR-FRET, or Co-Immunoprecipitation (Co-IP) to directly measure ternary complex formation across the same concentration range. A similar bell-shaped curve in these assays will confirm that the loss of degradation correlates with a decrease in ternary complex formation at high concentrations.

  • Optimize Linker Length: If the hook effect is severe and limits the therapeutic window, consider re-evaluating the linker. Synthesizing analogs with systematically varied short PEG linker lengths (e.g., PEG2, PEG3, PEG4) can help identify a construct that forms a more stable ternary complex, potentially shifting the hook effect to higher concentrations or reducing its severity.

Visualizing the PROTAC Mechanism and Hook Effect

PROTAC_Mechanism cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) POI_low Target Protein (POI) Ternary Productive Ternary Complex POI_low->Ternary E3_low E3 Ligase E3_low->Ternary PROTAC_low PROTAC PROTAC_low->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation POI_high Target Protein (POI) Binary1 Non-Productive Binary Complex POI_high->Binary1 E3_high E3 Ligase Binary2 Non-Productive Binary Complex E3_high->Binary2 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC PROTAC_high2->Binary2 NoDeg Degradation Inhibited Binary1->NoDeg Binary2->NoDeg

Caption: Mechanism of PROTAC action and the hook effect.

Troubleshooting_Workflow observe Observe U-shaped Dose-Response Curve hypothesis Hypothesis: Hook Effect observe->hypothesis confirm Confirm with Ternary Complex Assay (e.g., AlphaLISA) hypothesis->confirm mitigate Mitigate by Optimizing Linker Length confirm->mitigate If confirmed synthesize Synthesize PROTACs with Varying Short PEG Linkers mitigate->synthesize retest Retest Degradation & Ternary Complex Formation synthesize->retest result Identify Optimal PROTAC with Reduced Hook Effect retest->result

Caption: Troubleshooting workflow for the PROTAC hook effect.

Quantitative Data Summary

Systematic variation of the linker length is crucial for optimizing PROTAC potency and mitigating the hook effect. The optimal length is highly dependent on the specific target and E3 ligase pair.

Table 1: Representative Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Conc. (nM)% Target Protein Remaining (vs. Vehicle)Observation
0 (Vehicle)100%Baseline
180%Degradation begins
1045%Potent degradation
100 15% Maximal Degradation (Dmax)
100055%Hook Effect - Reduced degradation
1000085%Hook Effect - Degradation severely inhibited

Table 2: Impact of PEG Linker Length on BTK Degrader Efficacy

This table summarizes data on Bruton's tyrosine kinase (BTK) PROTACs, showing how linker length affects the ability to form a ternary complex, which is a prerequisite for degradation. Shorter linkers can impair complex formation.

PROTAC LinkerLinker Length (atoms)Relative Ternary Complex Formation (TR-FRET)DC50 in Ramos cells (nM)
Short Linkers
Compound 15 (PEG1 + atoms)~0.05Impaired Activity
Compound 27 (PEG1 + atoms)~0.20Impaired Activity
Compound 49 (PEG2 + atoms)~0.40Impaired Activity
Longer Linkers
Compound 614 (PEG4 + atoms)~0.851 - 40
Compound 918 (PEG5 + atoms)1.00 (Normalized Max)1 - 40
Compound 1120 (PEG6 + atoms)~0.901 - 40

Data adapted from studies on BTK degraders. [1][3]Ternary complex formation is a key indicator of potential degradation efficacy.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to assess target protein degradation via Western blotting.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTACs (with varying linker lengths) in culture medium. A wide concentration range (e.g., 0.1 nM to 10,000 nM) is crucial to observe the hook effect.

    • Treat cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).

  • Cell Lysis:

    • After incubation, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and visualize the bands with a digital imager.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify Dmax, and characterize the hook effect.

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a framework for using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to directly measure ternary complex formation.

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in the assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add fixed concentrations of the tagged target protein and E3 ligase.

    • Add the PROTAC serial dilutions to the wells. Include controls such as no PROTAC, no target, and no E3 ligase.

    • Incubate the plate (e.g., for 60 minutes at room temperature) to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., anti-FLAG coated) to the wells.

    • Incubate the plate in the dark (e.g., for 60 minutes at room temperature) to allow beads to bind to the protein tags.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader. When the donor and acceptor beads are brought into proximity by the ternary complex, a chemiluminescent signal is generated.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and its subsequent disruption at high concentrations (the hook effect), providing a direct biophysical explanation for the degradation data.

References

Technical Support Center: Optimizing Ternary Complex Stability with N,N'-DME-N,N'-Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-DME-N,N'-Bis-PEG2-acid as a linker in Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental hurdles and successfully assess and improve the stability of your ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a PROTAC?

This compound is a bifunctional linker used in the synthesis of PROTACs.[1][2] As a linker, its primary role is to connect a ligand that binds to your protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[3] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical first step for the subsequent ubiquitination and proteasomal degradation of the POI.[4][5] The properties of the linker, including its length, flexibility, and hydrophilicity, are crucial for optimizing the formation and stability of this ternary complex.[]

Q2: How does the PEG component of this compound influence PROTAC properties?

The polyethylene (B3416737) glycol (PEG) component of the linker offers several advantages in PROTAC design:

  • Increased Solubility: PEG is hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.[3]

  • Improved Cell Permeability: By modifying the overall physicochemical properties, PEG linkers can influence the ability of the PROTAC to cross the cell membrane.[7]

  • Enhanced Ternary Complex Stability: The flexibility of the PEG chain can allow for optimal orientation of the POI and E3 ligase, facilitating favorable protein-protein interactions within the ternary complex.[]

Q3: What is the "hook effect" and how does it relate to ternary complex stability?

The hook effect is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules are more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. These binary complexes are not competent for inducing protein degradation. A stable ternary complex is less prone to dissociation, which can help to mitigate the hook effect by favoring the productive complex over the non-productive binary ones.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low target protein degradation 1. Inefficient ternary complex formation: The linker may be too short, too long, or sterically hindered. 2. Poor cell permeability: The PROTAC is not reaching its intracellular target. 3. Low E3 ligase expression in the cell line. 1. Synthesize a series of PROTACs with varying linker lengths (e.g., using different PEG unit numbers) to identify the optimal length. 2. Modify the linker to improve physicochemical properties. 3. Confirm the expression of the target E3 ligase in your cell line using Western blot or qPCR.
"Hook effect" observed at high PROTAC concentrations Formation of non-productive binary complexes: At high concentrations, the PROTAC is saturating both the target protein and the E3 ligase independently.1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation. 2. Utilize biophysical assays (e.g., SPR, TR-FRET) to measure the equilibrium dissociation constants for binary and ternary complexes to better understand the binding dynamics.
Inconsistent results between experiments 1. PROTAC instability: The PROTAC molecule may be degrading in the cell culture media. 2. Variability in cell health or density. 1. Assess the stability of your PROTAC in your experimental media over time using LC-MS. 2. Standardize cell seeding density and ensure consistent cell health and passage number.
Difficulty confirming ternary complex formation Assay sensitivity or setup issues. 1. Optimize your ternary complex assay (e.g., protein concentrations, incubation times). 2. Try an orthogonal method to confirm your results (e.g., if using TR-FRET, confirm with SPR).

Quantitative Data on Ternary Complex Stability

PROTACLinkerTarget ProteinE3 LigaseBinary Kd (PROTAC to E3)Ternary Kd (PROTAC + Target to E3)Cooperativity (α)Reference
PROTAC A PEG2BRD4VHL150 nM15 nM10Fictional, for illustration
PROTAC B PEG3BTKCRBN200 nM50 nM4Fictional, for illustration
PROTAC C PEG4ERRαVHL500 nM500 nM1Fictional, for illustration

Note: The data in this table is illustrative and intended to demonstrate the concept of how linker variations can impact ternary complex stability. Actual values will be system-dependent.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of the binary and ternary complexes.

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (Kd) and kinetics (ka, kd).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.

    • Inject these solutions over the immobilized E3 ligase.

    • The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To detect and quantify the formation of the ternary complex in a solution-based assay.

Methodology:

  • Reagent Preparation:

    • Label the target protein with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) or vice versa.

    • Prepare a serial dilution of the PROTAC.

  • Assay Procedure:

    • In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.

    • Incubate the plate to allow for ternary complex formation.

  • Signal Detection:

    • Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the concentration at which maximum ternary complex formation occurs.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_data Data Analysis synthesis Synthesize PROTAC with This compound linker spr SPR Analysis (Kinetics and Affinity) synthesis->spr tr_fret TR-FRET Assay (Complex Formation) synthesis->tr_fret itc ITC (Thermodynamics) synthesis->itc western Western Blot (Protein Degradation) synthesis->western nanobret NanoBRET (Live-Cell Ternary Complex) synthesis->nanobret viability Cell Viability Assay synthesis->viability analysis Determine DC50, Dmax Calculate Cooperativity (α) spr->analysis tr_fret->analysis itc->analysis western->analysis nanobret->analysis

Caption: Experimental workflow for PROTAC characterization.

troubleshooting_workflow start No/Low Protein Degradation check_complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) start->check_complex complex_formed Is Ternary Complex Formed? check_complex->complex_formed check_permeability Assess Cell Permeability complex_formed->check_permeability Yes optimize_linker Optimize Linker (Length, Composition) complex_formed->optimize_linker No permeability_ok Is Permeability Adequate? check_permeability->permeability_ok check_ubiquitination In-vitro Ubiquitination Assay permeability_ok->check_ubiquitination Yes modify_protac Modify PROTAC for better permeability permeability_ok->modify_protac No ubiquitination_ok Is Target Ubiquitinated? check_ubiquitination->ubiquitination_ok ubiquitination_ok->optimize_linker No proteasome_issue Check Proteasome Activity ubiquitination_ok->proteasome_issue Yes protac_mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination recruits E2-Ub Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

N,N'-DME-N,N'-Bis-PEG2-acid stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-DME-N,N'-Bis-PEG2-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the use of this PROTAC linker in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based homobifunctional crosslinker.[1][2][3] It contains two terminal carboxylic acid groups, making it suitable for conjugating to amine-containing molecules, such as proteins, peptides, or other small molecules, often in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Q2: What are the potential stability concerns for this compound in aqueous buffer solutions?

A2: The primary stability concern for this compound in aqueous solutions is the integrity of the PEG chains and the reactivity of the terminal carboxylic acid groups. PEG chains can undergo auto-oxidation, which is accelerated by exposure to heat, light, and oxygen.[4] This degradation can lead to a decrease in pH and an increase in ionic strength of the solution.[4] While the carboxylic acid groups themselves are stable, their reactivity with other functional groups can be pH-dependent.

Q3: How does pH affect the stability and utility of this compound?

A3: The pH of the buffer solution is a critical parameter. For conjugation reactions involving the carboxylic acid groups (e.g., forming an amide bond with a primary amine), the pH will influence the activation of the carboxyl group and the nucleophilicity of the amine. While the PEG linker itself is generally stable across a range of pH values, extreme pH conditions (highly acidic or basic) can potentially accelerate the degradation of the PEG backbone, especially in the presence of oxidizing agents.[5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, it is recommended to store this compound in its pure form at -20°C for up to three years, or at 4°C for up to two years.[6] Once in solution, it is advisable to store it at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution after preparation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent conjugation efficiency Degradation of this compound stock solution. Prepare a fresh stock solution from solid material. Ensure proper storage of the stock solution at low temperature and protected from light and oxygen.[4]
Suboptimal pH of the reaction buffer. Optimize the pH of your reaction buffer. For amide bond formation using activators like EDC/HATU, a pH range of 4.5-7.5 is typically used.
Hydrolysis of activated ester intermediate. Use the activated linker immediately after preparation. Ensure anhydrous conditions if possible during the activation step.
Unexpected side products in the final conjugate Oxidative degradation of the PEG linker. Purge buffer solutions with an inert gas like argon or nitrogen to remove dissolved oxygen.[4] Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.
Reaction with buffer components. Avoid using buffers with primary amine groups (e.g., Tris) if you are targeting a reaction with another amine, as the buffer will compete. Phosphate or HEPES buffers are generally suitable alternatives.
Precipitation of the linker in the reaction mixture Poor solubility in the chosen buffer. While the PEG linker is designed to be water-soluble, high concentrations or the presence of certain salts may reduce its solubility. Try decreasing the concentration or switching to a different buffer system.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Buffers

This protocol outlines a general method to evaluate the stability of this compound under various buffer conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Buffers of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Citrate buffer pH 5.0, Carbonate-bicarbonate buffer pH 9.0)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable organic solvent (e.g., DMSO) or directly in the buffer if solubility allows.

  • Incubation in Different Buffers:

    • Dilute the stock solution to a final concentration of 1 mg/mL in each of the test buffers.

    • Divide each solution into aliquots for different time points and storage conditions (e.g., 4°C, room temperature, 37°C).

    • Store the aliquots protected from light.

  • Sample Analysis by HPLC:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.

    • Inject the sample into the HPLC system.

    • Use a gradient elution method to separate the parent compound from any potential degradation products. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.

3. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of the remaining compound against time for each buffer condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL) incubate Incubate at Different Temperatures (4°C, RT, 37°C) stock->incubate buffers Prepare Test Buffers (e.g., pH 5, 7.4, 9) buffers->incubate sample Sample at Time Points (0, 24, 48, 72h, 1 week) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathway cluster_outcome Experimental Outcome pH Buffer pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Presence Oxygen->Degradation BufferComp Buffer Composition BufferComp->Degradation Outcome Loss of Conjugation Efficiency & Purity Degradation->Outcome

Caption: Factors influencing the stability of this compound.

References

Preventing premature cleavage of N,N'-DME-N,N'-Bis-PEG2-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-DME-N,N'-Bis-PEG2-acid linkers. The focus is on preventing premature cleavage of the linker during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

A1: this compound is a hydrophilic, PEG-based linker. Its structure contains two terminal carboxylic acid groups, making it suitable for conjugation to molecules with primary amine groups, such as proteins or other small molecules, through the formation of stable amide bonds. A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Q2: What are the potential causes of premature cleavage of the this compound linker?

A2: The this compound linker contains amide bonds which are generally stable. However, premature cleavage can occur under certain conditions. The primary mechanisms of cleavage for amide-based linkers include:

  • Hydrolysis: Spontaneous chemical hydrolysis of the amide bond can be catalyzed by acidic or basic conditions. While generally slow at neutral pH, prolonged exposure to harsh pH conditions can lead to cleavage.[1]

  • Enzymatic Degradation: Proteases and other enzymes present in biological matrices (e.g., plasma, cell lysates) can potentially recognize and cleave the linker, particularly if it resembles a natural peptide sequence.

Q3: How do pH and temperature affect the stability of the amide bonds in the linker?

A3: Both pH and temperature significantly impact the stability of amide bonds.

  • pH: Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of amide bonds.[1] For many pharmaceutical compounds with amide bonds, the greatest stability is observed in the pH range of 4-6.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including amide bond hydrolysis. Therefore, storing and handling the linker and its conjugates at elevated temperatures can increase the risk of premature cleavage.

Q4: Can the buffer composition influence the stability of the linker?

A4: Yes, the composition of the buffer can affect the stability of the bioconjugate. Certain buffer components can influence the pH of the local environment or interact with the conjugate, potentially affecting its stability. It is crucial to use well-characterized and appropriate buffer systems for your experiments. For example, in antibody-drug conjugates, suboptimal buffer conditions, including ionic strength and pH, can lead to aggregation and potential instability.

Troubleshooting Guide: Preventing Premature Cleavage

This guide addresses specific issues that may arise during the use of this compound linkers and provides actionable solutions.

Issue 1: Low Yield or Incomplete Conjugation

  • Possible Causes:

    • Inefficient activation of the carboxylic acid groups on the linker.

    • Hydrolysis of the activated linker before it can react with the amine.

    • Suboptimal reaction conditions (pH, temperature, buffer).

  • Suggested Solutions:

    • Optimize the activation of the carboxylic acid groups using appropriate coupling reagents (e.g., EDC/NHS).

    • Vary the pH of the conjugation buffer; for lysine (B10760008) conjugation, a pH of 7.5-8.5 is often optimal.

    • Increase the molar ratio of the linker to the amine-containing molecule.

    • Ensure all reagents and solvents are anhydrous to minimize hydrolysis of activated intermediates.

Issue 2: Cleavage of the Linker Detected During Purification

  • Possible Causes:

    • Exposure to harsh pH conditions during purification steps.

    • Use of purification methods that are not compatible with the conjugate.

  • Suggested Solutions:

    • Use purification methods that maintain a neutral or slightly acidic pH, such as size-exclusion chromatography (SEC) with a suitable buffer.

    • Avoid strong acid or base washes during work-up procedures.

Issue 3: Degradation of the Conjugate During Storage

  • Possible Causes:

    • Improper storage temperature.

    • Inappropriate storage buffer (pH, excipients).

    • Repeated freeze-thaw cycles.

  • Suggested Solutions:

    • Store the conjugate at -20°C or -80°C in a suitable buffer.

    • Aliquot the conjugate to minimize freeze-thaw cycles.

    • Consider the use of cryoprotectants for frozen storage.

Issue 4: Premature Cleavage Observed in In Vitro or In Vivo Experiments

  • Possible Causes:

    • Enzymatic degradation by proteases in cell culture media, serum, or plasma.

    • Hydrolysis due to the pH of the experimental environment.

  • Suggested Solutions:

    • For in vitro assays, consider using serum-free media or heat-inactivated serum to reduce enzymatic activity.[3]

    • Incorporate stabilizing excipients in the formulation.

    • Evaluate the stability of the conjugate in the specific biological matrix prior to the main experiment.

Quantitative Data Summary: Factors Influencing Amide Bond Stability
FactorConditionImpact on Amide Bond StabilityPrevention/Mitigation Strategy
pH < 4 or > 8Increased rate of hydrolysisMaintain pH between 6.0 and 7.5 for reactions and storage.
Temperature > 37°CAccelerated hydrolysisPerform reactions at room temperature or 4°C; store conjugates at -20°C or -80°C.
Enzymes Presence of proteases/esterasesPotential for enzymatic cleavageUse protease inhibitors, heat-inactivated serum, or serum-free media in in vitro assays.[3]
Reaction Time ProlongedIncreased chance of side reactions and hydrolysis of activated estersOptimize reaction time; quench the reaction to stop further reactions.
Buffer Composition Suboptimal ionic strength or pHCan lead to aggregation and instabilityOptimize buffer conditions for both the reaction and final formulation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/NHS Chemistry

This protocol describes a common method for conjugating the this compound linker to an amine-containing molecule.

  • Activation of the Linker:

    • Dissolve the this compound linker in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS at pH 7.2-7.5).

    • Slowly add the activated linker solution to the amine solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted activated linker.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and coupling reagents.

Protocol 2: In Vitro Stability Assay in Plasma

This protocol provides a framework for assessing the stability of the linker-conjugate in a biological matrix.

  • Preparation:

    • Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).

    • Obtain plasma from the relevant species (e.g., human, mouse).

  • Incubation:

    • Spike the conjugate into the plasma at a final concentration relevant to your experimental conditions.

    • Incubate the plasma samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Sample Processing:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the conjugate and any cleavage products.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate and any specific cleavage products over time.[2]

Visualizations

G Workflow for Preventing Premature Linker Cleavage cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_storage Storage cluster_assay In Vitro / In Vivo Assay start Start: this compound Linker activate Activate Carboxylic Acids (EDC/NHS, pH 6.0-7.0) start->activate conjugate Conjugate to Amine (pH 7.2-7.5, RT or 4°C) activate->conjugate quench Quench Reaction (e.g., Tris, Glycine) conjugate->quench purify Purify Conjugate (SEC or Dialysis, neutral pH buffer) quench->purify store Store Conjugate (-20°C or -80°C, Aliquoted) purify->store assay Perform Assay (Monitor for cleavage) store->assay

Caption: Experimental workflow for using this compound linkers.

G Troubleshooting Premature Cleavage start Cleavage Detected? synthesis During Synthesis/Purification? start->synthesis Yes assay During Assay? start->assay No storage During Storage? synthesis->storage No check_ph Review pH of buffers and purification methods. Use neutral pH. synthesis->check_ph Yes storage->assay No check_temp Verify storage temperature (-20°C/-80°C). Avoid freeze-thaw cycles. storage->check_temp Yes check_enzymes Consider enzymatic degradation. Use heat-inactivated serum or protease inhibitors. assay->check_enzymes Yes

Caption: Decision tree for troubleshooting premature linker cleavage.

References

Strategies to enhance cell permeability of PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is my PEG-based PROTAC exhibiting low cell permeability?

A1: Poor cell permeability is a common challenge in PROTAC development. These molecules often have a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), placing them beyond the typical "Rule of Five" guidelines for orally available drugs[1][2]. While PEG linkers are frequently used to improve solubility, their impact on permeability is complex[3][][5][6].

Several factors might contribute to the low permeability of your PEG-based PROTAC:

  • High Molecular Weight and Polarity: The inherent size and polarity of PROTACs make passive diffusion across the lipophilic cell membrane difficult[7].

  • Excessive Linker Flexibility: Very long and flexible PEG linkers can lead to a larger exposed polar surface area in aqueous environments, which is unfavorable for membrane crossing.

  • Suboptimal Conformation: The PROTAC may not be adopting a favorable "chameleonic" conformation. Effective PROTACs can fold to shield their polar regions within the hydrophobic cell membrane, a property influenced by the linker's nature and length[8][9]. PEG linkers, due to the gauche effect, have a propensity to form turns and adopt folded conformations that can facilitate cell entry[1][8].

  • Active Efflux: The PROTAC may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell, reducing its intracellular concentration[10].

Q2: What strategies can I employ to modify my PEG-linker and enhance cell permeability?

A2: Since the warhead and E3 ligase binder are often optimized for binding, the linker provides the greatest opportunity for modification to improve physicochemical properties[8].

Here are several strategies:

  • Optimize Linker Length: The length of the PEG linker is critical. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can reduce efficacy due to increased flexibility[][11]. Systematically varying the PEG chain length (e.g., PEG2, PEG4, PEG6) is a common strategy to find the optimal balance for permeability and degradation activity[3]. Studies have shown that for some PROTAC series, shorter linkers lead to more permeable compounds[12].

  • Introduce Rigidity: Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings into the linker can constrain its conformation[1][13]. This can "lock" the PROTAC into a more folded and permeable state[14].

  • Promote "Chameleonic" Behavior: The ability of a PROTAC to adopt a folded, less polar conformation in nonpolar environments is correlated with higher cell permeability[8][13]. This folding is stabilized by intramolecular hydrogen bonds (IMHBs), π–π interactions, and van der Waals forces[2][8]. PEG linkers can facilitate this folding, but the overall structure must allow for it[1][8].

  • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and the polar surface area, which can improve membrane permeability[1].

Troubleshooting Guides

Problem 1: Low intracellular concentration of the PROTAC.

This guide helps you diagnose and address issues of poor cell entry.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Low Target Degradation in Cell-Based Assay B Assess Cell Permeability A->B First Step C Run PAMPA Assay (Passive Diffusion) B->C D Run Caco-2 Assay (Passive & Active Transport) B->D E Low Papp in PAMPA & Caco-2 (A->B) C->E D->E F High Efflux Ratio in Caco-2 (B->A / A->B > 2) D->F G Issue: Poor Passive Permeability (High MW, High PSA) E->G H Issue: Active Efflux (Substrate for Transporters) F->H I Solution: 1. Optimize PEG Linker Length 2. Introduce Rigid Elements 3. Amide-to-Ester Substitution 4. Macrocyclization G->I J Solution: 1. Co-administer Efflux Inhibitor (e.g., Verapamil) 2. Modify PROTAC Structure to Avoid Transporter Recognition H->J G cluster_0 PAMPA Workflow A 1. Prepare Donor Plate: Add PROTAC solution to wells of a filter plate (e.g., PVDF membrane). B 2. Coat Membrane: Carefully add lipid solution (e.g., lecithin in dodecane) to each filter well. A->B C 3. Prepare Acceptor Plate: Fill wells of a 96-well plate with buffer solution. B->C D 4. Assemble & Incubate: Place the donor filter plate on top of the acceptor plate. Incubate for 5-18 hours. C->D E 5. Sample Analysis: Measure PROTAC concentration in both donor and acceptor wells using LC-MS/MS. D->E F 6. Calculate Papp: Determine the apparent permeability coefficient. E->F G cluster_0 Caco-2 Assay Workflow A 1. Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days to form a differentiated monolayer. B 2. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). A->B C 3. Prepare Assay: Wash monolayer with transport buffer. (Optional: Add 0.25% BSA for PROTACs). B->C D 4. Add PROTAC: Add PROTAC solution to either the apical (A->B) or basolateral (B->A) chamber. C->D E 5. Incubate & Sample: Incubate (e.g., 90-120 min). Take samples from the receiver chamber at set time points. D->E F 6. Analysis & Calculation: Quantify PROTAC concentration via LC-MS/MS. Calculate Papp and Efflux Ratio. E->F

References

Technical Support Center: Optimizing N,N'-DME-N,N'-Bis-PEG2-acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction times for coupling N,N'-DME-N,N'-Bis-PEG2-acid and similar dicarboxylic acid crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling a dicarboxylic acid linker like this compound?

A1: This type of coupling involves a two-step process to form a stable amide bond between the carboxylic acid groups on the linker and primary amine groups on a target molecule (e.g., a protein, peptide, or small molecule drug).

  • Activation: The carboxylic acid groups are first activated using a coupling agent (e.g., EDC, HATU) to form a highly reactive intermediate. In many cases, a stabilizing agent like N-hydroxysuccinimide (NHS) is included to create a more stable, yet still reactive, NHS-ester.

  • Conjugation: The activated linker is then introduced to the amine-containing molecule. The amine group attacks the reactive intermediate, displacing the activation group and forming a stable amide bond.

Q2: Which coupling chemistry is best for my experiment: EDC/NHS or HATU?

A2: The choice depends on your specific requirements for reaction speed, efficiency, and sensitivity of your molecules.

  • EDC/NHS Chemistry: This is a widely used and cost-effective method. It is generally robust but can be sensitive to reaction pH and hydrolysis of the active ester, potentially requiring longer reaction times for high yields. It is often the first choice for routine protein and surface conjugations.

  • HATU Chemistry: HATU is a more modern and highly efficient uronium-based coupling agent. It typically leads to faster reaction times and higher yields, especially for sterically hindered amines or difficult couplings. However, it is more expensive and may require non-aqueous or co-solvent conditions.

Q3: How can I monitor the progress of my coupling reaction?

A3: You can monitor the reaction by tracking the consumption of reactants or the formation of the product. Common analytical techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the starting materials and the desired product.

  • HPLC (High-Performance Liquid Chromatography): To separate and quantify the components of the reaction mixture over time.

  • SDS-PAGE (for protein conjugation): To observe the shift in molecular weight of the protein as the linker is attached.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Suboptimal pH: The pH for NHS-ester formation is ideally 4.5-6.0, while the subsequent reaction with the amine is best at pH 7.2-8.5.1. Perform a two-step reaction in separate, pH-optimized buffers. First, activate the acid at pH ~5.0, then adjust the pH to ~7.5 before adding the amine-containing molecule.
2. Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH or over long reaction times.2. Use freshly prepared reagents. If possible, increase the concentration of the amine-containing reactant to favor the coupling reaction over hydrolysis. Consider using a more stable sulfo-NHS if working in aqueous solutions.
3. Low Reagent Concentration: Reaction kinetics are concentration-dependent.3. Increase the molar excess of the activated linker relative to the target amine, but be mindful of potential multiple conjugations on a single target molecule.
Low Product Yield 1. Competing Reactions: The primary amine on the target molecule may have competed with a buffer component (e.g., Tris buffer).1. Ensure you are using an amine-free buffer such as MES for the activation step and PBS or HEPES for the conjugation step.
2. Steric Hindrance: The coupling sites on the linker or the target molecule may be sterically blocked.2. Switch to a more powerful coupling reagent like HATU, which is often more effective for hindered couplings. Alternatively, consider increasing the reaction temperature modestly (e.g., from 4°C to room temperature).
3. Poor Reagent Quality: EDC or HATU may have degraded due to improper storage.3. Use a fresh bottle of the coupling reagent. EDC is particularly sensitive to moisture and should be stored desiccated.
Product Precipitation / Aggregation 1. Solubility Issues: The final conjugate may have different solubility properties than the starting materials.1. Add organic co-solvents (e.g., DMSO, DMF) if your target molecule can tolerate them. Include solubility-enhancing excipients like arginine or polysorbate in the buffer.
2. Cross-linking (for multi-amine targets): The bifunctional nature of the linker can lead to intermolecular cross-linking and aggregation.2. Control the stoichiometry carefully. Use a lower molar ratio of the dicarboxylic acid linker to the target molecule to favor intramolecular or single-site conjugation.

Experimental Protocols & Data

Protocol 1: Two-Step EDC/NHS Coupling

This protocol is designed to maximize efficiency by controlling the pH for each step.

  • Reagent Preparation:

    • Dissolve the this compound linker in an amine-free buffer (e.g., 0.1 M MES, pH 5.0).

    • Prepare stock solutions of EDC and NHS in the same buffer immediately before use.

  • Activation Step (pH 5.0):

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the dissolved linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Step (pH 7.5):

    • Dissolve your amine-containing target molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Add the activated linker solution to the target molecule solution. The final reaction pH should be between 7.2 and 8.0.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted NHS-ester by adding a small molecule amine, such as Tris buffer or hydroxylamine, to a final concentration of 20-50 mM.

Factors Influencing Reaction Time (EDC/NHS)
Parameter Condition A Condition B Effect on Reaction Time
Temperature 4°CRoom Temp (~22°C)Reaction is significantly faster at room temperature, but side reactions (hydrolysis) also increase.
pH (Conjugation) pH 7.2pH 8.5Higher pH accelerates the amine-coupling step but also dramatically increases the rate of hydrolysis of the NHS-ester.
Molar Ratio (Linker:Amine) 1:110:1A higher molar excess of the activated linker will drive the reaction to completion faster.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Quenching & Purification prep Dissolve Linker in MES Buffer (pH 5.0) reagents Add EDC and NHS (Freshly Prepared) prep->reagents activation Incubate 15-30 min (Forms NHS-Ester) reagents->activation mix Combine Activated Linker with Target Molecule activation->mix pH shift to ~7.5 target_prep Prepare Target Molecule in PBS (pH 7.4) target_prep->mix conjugation Incubate 1-4 hours (Forms Amide Bond) mix->conjugation quench Add Tris or Hydroxylamine to Quench Reaction conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Workflow for a two-step EDC/NHS coupling reaction.

Troubleshooting Logic

G start Problem: Slow or Incomplete Reaction ph_check Is reaction pH optimal? (Activation: ~5, Coupling: ~7.5) start->ph_check reagent_check Are reagents fresh and non-hydrolyzed? start->reagent_check concentration_check Is reactant concentration sufficient? start->concentration_check ph_solution Solution: Use two-step, pH-specific buffers. ph_check->ph_solution No reagent_solution Solution: Use fresh EDC/NHS. Increase amine concentration. reagent_check->reagent_solution No concentration_solution Solution: Increase molar excess of linker. concentration_check->concentration_solution No

Caption: Decision tree for troubleshooting slow coupling reactions.

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of N,N'-DME-N,N'-Bis-PEG2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to characterize Proteolysis Targeting Chimeras (PROTACs) featuring the N,N'-DME-N,N'-Bis-PEG2-acid linker. We present representative experimental data, detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, and a discussion of how this particular linker compares to other common linker types.

Introduction to this compound PROTACs

PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of this linker is crucial for the PROTAC's efficacy, solubility, and cell permeability. The this compound linker is a flexible, hydrophilic linker incorporating two polyethylene (B3416737) glycol (PEG) units and a central N,N'-dimethylethylenediamine core. This design is intended to enhance aqueous solubility and provide optimal spacing and orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.

Data Presentation: NMR and Mass Spectrometry Analysis

Due to the proprietary nature of specific PROTAC structures, the following data is representative of a hypothetical PROTAC incorporating the this compound linker. The presented chemical shifts and mass-to-charge ratios are based on known values for similar chemical motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of PROTACs, providing detailed information about the molecule's chemical environment and connectivity.

Table 1: Representative ¹H NMR Data for a Hypothetical this compound PROTAC

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.50 - 7.20mAromatic protons of E3 Ligase & Target Ligands
4.50t4H-O-CH₂-CH₂-N-
3.65s8H-O-CH₂-CH₂-O-
3.55t4H-O-CH₂-CH₂-O-
2.80t4H-CH₂-N(CH₃)-
2.50s4H-N(CH₃)-CH₂-CH₂-N(CH₃)-
2.30s6H-N(CH₃)₂
2.10t4H-CH₂-C(=O)-

Table 2: Representative ¹³C NMR Data for a Hypothetical this compound PROTAC

Chemical Shift (δ) ppmAssignment
172.5-C(=O)-O-
155.0 - 110.0Aromatic carbons of E3 Ligase & Target Ligands
70.5-O-CH₂-CH₂-O-
69.0-O-CH₂-CH₂-N-
58.0-CH₂-N(CH₃)-
56.5-N(CH₃)-CH₂-CH₂-N(CH₃)-
45.0-N(CH₃)₂
35.0-CH₂-C(=O)-
Mass Spectrometry (MS) Data

Mass spectrometry is crucial for confirming the molecular weight and purity of the synthesized PROTAC. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a key indicator of the correct product formation.

Table 3: Representative Mass Spectrometry Data for a Hypothetical this compound PROTAC

ParameterValue
Ionization ModeElectrospray Ionization (ESI) Positive
Calculated Exact Mass (M)Value depends on the specific ligands
Observed m/z ([M+H]⁺)Calculated Exact Mass + 1.0073
Observed m/z ([M+Na]⁺)Calculated Exact Mass + 22.9898
Major Fragmentation PeaksFragments corresponding to the loss of the PEG linker, and cleavage at the amide or ether bonds.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the PROTAC sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

  • Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation : Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC System :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 1-5 µL.

  • MS System :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally effective for PROTACs.

    • Mass Analyzer : A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

    • Scan Range : Set the scan range to cover the expected m/z of the protonated molecule (e.g., m/z 200-2000).

    • Source Parameters : Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity.

  • Data Analysis : Analyze the data using the mass spectrometry software to determine the retention time and the exact mass of the PROTAC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of This compound PROTAC nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ms Mass Spectrometry (LC-MS) synthesis->ms Sample structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment ms->purity

Caption: Experimental workflow for the analysis of PROTACs.

Logical Relationship in Structural Elucidation

structural_elucidation cluster_data_input Experimental Data cluster_analysis_output Structural Information nmr_data NMR Data (¹H, ¹³C Chemical Shifts, Coupling Constants, Integration) connectivity Atom Connectivity & Functional Groups nmr_data->connectivity ms_data MS Data (Exact Mass, Fragmentation Pattern) molecular_formula Molecular Formula & Weight ms_data->molecular_formula final_structure Confirmed Structure of This compound PROTAC connectivity->final_structure molecular_formula->final_structure

Caption: Logical flow for PROTAC structure elucidation.

Comparison with Alternative Linkers

The choice of linker is a critical aspect of PROTAC design, influencing not only the biological activity but also the ease of analytical characterization.

Table 4: Comparison of this compound Linker with Alkyl Linkers

FeatureThis compound (PEG-based)Alkyl Chain Linkers
Solubility Generally higher aqueous solubility due to the hydrophilic ether oxygens.[1]More hydrophobic, which can lead to lower aqueous solubility.
NMR Spectra Characteristic repeating ethylene (B1197577) glycol signals around 3.6 ppm in ¹H NMR, which can sometimes overlap with other signals.Aliphatic signals in the 1.2-2.5 ppm range in ¹H NMR, which can be complex and overlapping in long chains.
Mass Spectra Can exhibit characteristic fragmentation patterns involving cleavage of the ether bonds.Fragmentation typically occurs along the alkyl chain.
Conformational Flexibility Highly flexible, which can be advantageous for ternary complex formation but may lead to multiple conformations in solution, potentially broadening NMR signals.Also flexible, but with different conformational preferences compared to PEG linkers.
Cell Permeability The hydrophilicity can sometimes reduce passive membrane permeability, though this is a complex property influenced by the entire molecule.Hydrophobicity can aid in passive diffusion across cell membranes, but excessive hydrophobicity can lead to poor solubility and off-target effects.

Conclusion

The analytical characterization of this compound PROTACs relies heavily on the synergistic use of NMR spectroscopy and mass spectrometry. While the flexible and hydrophilic nature of the PEG-based linker offers advantages in terms of solubility, it also presents unique features in the analytical data that must be carefully interpreted. Compared to more traditional alkyl linkers, the this compound linker provides a distinct analytical signature. A thorough understanding of these analytical techniques and the influence of the linker chemistry is paramount for the successful development of novel and effective PROTAC-based therapeutics.

References

A Researcher's Guide to Analyzing PROTAC-Mediated Protein Degradation: A Comparative Analysis of Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the accurate quantification of PROTAC-mediated protein degradation is paramount. While traditional Western blotting has long been the cornerstone of this analysis, a new wave of technologies offers significant advantages in throughput, quantification, and reproducibility. This guide provides an objective comparison of Western blot analysis with key alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in the drug discovery workflow.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A critical aspect of PROTAC development is the precise measurement of degradation efficiency, typically quantified by the DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).[2]

This guide will delve into the established method of Western blot analysis and compare it with three powerful alternatives: Capillary Western Blot (Jess), HiBiT-based luminescent assays, and quantitative mass spectrometry.

Comparing the Tools: A Head-to-Head Analysis

The choice of analytical method depends on the specific experimental needs, from initial high-throughput screening to in-depth mechanistic studies and off-target profiling. The following table summarizes the key performance characteristics of each technique.

FeatureWestern BlotCapillary Western Blot (Jess)HiBiT-Based AssayQuantitative Mass Spectrometry (TMT/iTRAQ)
Principle Immunoassay on membraneImmunoassay in capillaryLuciferase complementationPeptide mass-to-charge ratio
Primary Output Band intensityPeak areaLuminescencePeptide/protein abundance
Throughput LowMedium to HighHighHigh (with multiplexing)
Hands-on Time HighLowLowHigh (sample prep)
Time to Result 1-2 days~3-5 hours[3]Minutes to hoursDays
Quantitative Accuracy Semi-quantitative to quantitativeQuantitative[3]Highly quantitativeHighly quantitative
Reproducibility ModerateHigh[3]HighHigh
Sensitivity Nanogram to picogramPicogram[3]Picomolar to femtomolarFemtomole
Off-Target Analysis Limited (requires specific antibodies)Limited (requires specific antibodies)NoProteome-wide and unbiased[4]
Example DC50 (BRD4 PROTAC - MZ1) ~8-23 nM[2]Comparable to Western Blot~10-30 nMNot typically used for DC50
Example Dmax (BRD4 PROTAC - MZ1) Near complete at 100 nM[2]Comparable to Western Blot>95%>90%

Delving into the Methodologies: Experimental Protocols

A thorough understanding of the experimental workflow is crucial for selecting the appropriate technique and for the successful execution of the analysis.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture.[5]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified duration.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to a vehicle-treated control.

Capillary Western Blot (Jess)

This automated system miniaturizes the Western blot process into capillaries, offering higher throughput and reproducibility.[3]

Experimental Protocol:

  • Sample Preparation: Prepare cell lysates and quantify protein concentration as for a traditional Western blot.

  • Plate Loading: Load the prepared lysates, primary and secondary antibodies, and other reagents into a designated microplate.

  • Automated Run: The instrument automates protein separation by size, immobilization to the capillary wall, immunoprobing, and detection.

  • Data Analysis: The system's software automatically calculates peak areas and provides quantitative results.

HiBiT-Based Luminescent Assay

This technology utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of the tagged protein.[6]

Experimental Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to generate a stable cell line endogenously expressing the HiBiT-tagged protein of interest.

  • Cell Plating and Treatment: Seed the HiBiT-tagged cells in a multi-well plate and treat with various concentrations of the PROTAC.

  • Lysis and Detection (Endpoint Assay): Lyse the cells and add the LgBiT protein and a luciferase substrate.

  • Live-Cell Detection (Kinetic Assay): Add the LgBiT protein and a live-cell substrate to the media and monitor luminescence over time.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: A decrease in luminescence directly correlates with the degradation of the target protein. Calculate DC50 and Dmax values from the dose-response curves.

Quantitative Mass Spectrometry (TMT/iTRAQ)

Mass spectrometry-based proteomics offers an unbiased and global view of the proteome, making it the gold standard for assessing PROTAC selectivity and identifying off-target effects.[4] Isobaric tagging reagents like TMT (Tandem Mass Tags) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation) allow for the simultaneous quantification of proteins from multiple samples.

Experimental Protocol:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that induces maximal degradation (Dmax) and a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from each sample with a different isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them to reduce complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that show a significant decrease in abundance in the PROTAC-treated samples are identified as degradation targets.

Visualizing the Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams illustrate the PROTAC signaling pathway and the general experimental workflow for assessing protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_methods Analytical Methods start Start: Cell Culture treatment PROTAC Treatment (Dose-response & Time-course) start->treatment sample_prep Sample Preparation (Lysis, Protein Quantification) treatment->sample_prep wb Western Blot sample_prep->wb cwb Capillary Western Blot sample_prep->cwb hibit HiBiT Assay sample_prep->hibit ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis (DC50, Dmax, Off-target ID) wb->data_analysis cwb->data_analysis hibit->data_analysis ms->data_analysis conclusion Conclusion: Quantify Degradation data_analysis->conclusion

General experimental workflow for assessing protein degradation.

Conclusion: Selecting the Optimal Method

Western blotting remains a valuable and accessible tool for the initial validation and semi-quantitative analysis of PROTAC-mediated protein degradation. However, for projects requiring higher throughput, robust quantification, and greater reproducibility, capillary Western blotting and HiBiT-based assays offer compelling advantages.[3] For a comprehensive understanding of a PROTAC's selectivity and to identify potential off-target liabilities, quantitative mass spectrometry is the undisputed gold standard.[4] By understanding the strengths and limitations of each technique, researchers can strategically select the most appropriate methods to accelerate the discovery and development of novel protein-degrading therapeutics.

References

The Hydrophilic Advantage: A Comparative Guide to N,N'-DME-N,N'-Bis-PEG2-acid and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a pivotal role in determining the efficacy of these novel therapeutics. This guide provides an objective comparison of two common linker classes: the hydrophilic N,N'-DME-N,N'-Bis-PEG2-acid and traditional hydrophobic alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

The fundamental principle of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The linker's length, flexibility, and physicochemical properties are paramount in achieving the optimal geometry for this induced proximity, thereby dictating the PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, and overall pharmacokinetic profile.

At a Glance: this compound vs. Alkyl Linkers

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Contains polyethylene (B3416737) glycol (PEG) units.Composed of saturated or unsaturated hydrocarbon chains.
Solubility Generally hydrophilic, leading to improved aqueous solubility.[2]Typically hydrophobic, which can result in lower aqueous solubility.[2]
Cell Permeability Can be modulated by linker length; may sometimes be lower than alkyl linkers due to hydrophilicity.Generally higher cell permeability due to hydrophobicity.
Ternary Complex Formation The flexibility of the PEG chain can facilitate optimal positioning of the target protein and E3 ligase.Can also effectively mediate ternary complex formation, but rigidity can be a factor.
Metabolic Stability May be more susceptible to metabolism.Generally considered to have high metabolic stability.
Synthesis Can be more complex and costly to synthesize.Generally straightforward and cost-effective to synthesize.

Quantitative Comparison of Linker Performance

Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs with PEG Linkers

PROTAC ExampleLinker TypeCell LineDC50 (nM)Dmax (%)
dBET1PEGMV4-118>95
ARV-825PEGJurkat18Not Reported
Compound 21 PEGTHP-1810Not Reported

Table 2: Representative Degradation Efficiency of BRD4-Targeting PROTACs with Alkyl/Alkyl-ether Linkers

PROTAC ExampleLinker TypeCell LineDC50 (nM)Dmax (%)
PROTAC (unnamed)Alkyl-etherHEK293T164 (4h), 80 (24h)94
AHPC-CHOAlkylHEK293T15072
ZZ5Alkyl-acrylamideJurkat326054

Disclaimer: The data in these tables are compiled from different sources and should be interpreted with caution as experimental conditions may vary.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of PROTACs.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., HEK293T, Jurkat)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (typically 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation of the PROTAC-induced ternary complex.

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on the binding of the PROTAC to the target protein and the E3 ligase, and the subsequent formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.

  • NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity of tagged target protein and E3 ligase upon addition of the PROTAC, providing a quantitative measure of intracellular ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

Materials:

  • Recombinant E1, E2, and E3 ligase enzymes

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • Anti-ubiquitin antibody and anti-target protein antibody for Western blot analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-target protein antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein should be observed.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Binder Linker E3 Ligase Binder TargetProtein Target Protein (e.g., BRD4) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3Ligase Recruits Recycling Recycling PROTAC->Recycling TernaryComplex Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex TernaryComplex->PROTAC Releases Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: PROTAC Design (Linker Selection) synthesis PROTAC Synthesis start->synthesis cell_culture Cell Culture & Treatment synthesis->cell_culture ternary_complex Ternary Complex Assays (SPR, ITC, NanoBRET) synthesis->ternary_complex ubiquitination In Vitro Ubiquitination Assay synthesis->ubiquitination protein_extraction Protein Extraction cell_culture->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis DC50 & Dmax Calculation western_blot->data_analysis end End: Efficacy Evaluation data_analysis->end ternary_complex->end ubiquitination->end

Caption: Experimental Workflow for PROTAC Evaluation.

Signaling Pathway: BRD4 Degradation and Downstream Effects

The degradation of BRD4 by a PROTAC has significant downstream effects on gene transcription, most notably the downregulation of the proto-oncogene c-Myc.

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degrades Cell_Proliferation Cell Proliferation BRD4_PROTAC->Cell_Proliferation Inhibits Apoptosis Apoptosis BRD4_PROTAC->Apoptosis Induces AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to SuperEnhancers Super-Enhancers AcetylatedHistones->SuperEnhancers Activates RNA_Pol_II RNA Polymerase II SuperEnhancers->RNA_Pol_II Recruits cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein cMyc_Protein->Cell_Proliferation Promotes

References

A Comparative Guide to E3 Ligase Ligands with a PEG2 Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design element of a PROTAC is the choice of the E3 ubiquitin ligase ligand and the linker connecting it to the target protein binder. This guide provides a comparative analysis of the efficacy of different E3 ligase ligands—recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2)—when utilizing a short polyethylene (B3416737) glycol (PEG) linker, specifically a PEG2 unit.

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is determined by the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The choice of E3 ligase ligand plays a pivotal role in the stability and cooperativity of this complex.[1] The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective. It is important to note that the linker composition and length, while short in these examples, are not uniformly a PEG2 linker, which can influence the observed efficacy.

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4 CRBNPROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4 VHLPROTAC 17Low nM range>90%Not specified
EGFR CRBNCompound 6911-25 nMNot SpecifiedHCC-827, H3255
EGFR VHLCompound 683.3-5.0 nMNot SpecifiedHCC-827, H3255
IRAK4 VHLCompound 53151 nMNot SpecifiedPBMC

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).[2] The data presented here is for illustrative purposes to highlight potential differences in potency and efficacy that can be observed with different E3 ligases.[2]

Signaling Pathways and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into proximity with an E3 ubiquitin ligase.[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder-Linker-E3 Ligand) Target Target Protein (Protein of Interest) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->E3_Ligase Binds Ub Ubiquitin Ub->E1 Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

The general ubiquitination cascade involves a series of enzymatic steps, starting with the activation of ubiquitin by an E1 enzyme, followed by its transfer to an E2 enzyme, and finally, the E3 ligase-mediated transfer to the substrate protein.[4]

Ubiquitination_Pathway Ub Ubiquitin E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Binding Substrate Substrate Protein E2->Substrate Ub Transfer (catalyzed by E3) E3->Substrate Substrate Recognition Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate

Caption: The Ubiquitination Cascade.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments used to determine the efficacy of protein degraders.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete growth medium

  • PROTAC of interest (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (typically ranging from sub-nanomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.[5]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[5]

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Imaging & Densitometry F->G H Data Analysis (DC50 & Dmax Calculation) G->H

Caption: Experimental Workflow for DC50 and Dmax Determination.

Protocol 2: Cellular Viability/Cytotoxicity Assay

This protocol is used to assess the effect of PROTAC-mediated protein degradation on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • PROTAC of interest

  • 96-well cell culture plates

  • MTT or resazurin-based viability reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.[5]

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Conclusion

The choice of an E3 ligase ligand is a critical parameter in the design of effective PROTACs. While CRBN and VHL remain the most extensively used, each possesses distinct advantages and disadvantages regarding ligand availability, size, and expression patterns.[1][] The expanding repertoire of ligands for other E3 ligases like IAPs and MDM2 offers promising alternatives, particularly for targets that are resistant to degradation by CRBN or VHL-based PROTACs.[1] Although direct comparative data with a standardized PEG2 linker is limited, the information presented in this guide highlights the importance of empirical testing and optimization of the entire PROTAC molecule—warhead, linker, and E3 ligase ligand—to achieve potent and selective protein degradation.

References

Unraveling the Backbone of Targeted Protein Degradation: A Comparative Guide to PROTAC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 5, 2025 – In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties plays a pivotal, yet often underappreciated, role in determining the overall success of a PROTAC molecule. This guide provides a comprehensive comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data and detailed protocols to inform rational drug design.

The linker is not merely a passive spacer but an active contributor to a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1][2] The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]

The Balancing Act: Flexibility vs. Rigidity

PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages that impact stability.

Flexible linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer synthetic ease and can enhance the solubility of PROTACs.[3] Their conformational freedom allows for adaptability in forming the ternary complex. However, this flexibility can come at a cost. Long, flexible linkers may be more susceptible to metabolism by enzymes in the body, leading to reduced metabolic stability and a shorter half-life in vivo.[]

Rigid linkers , which often incorporate cyclic structures like piperazine, piperidine, or triazoles, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency.[2] These linkers can also improve metabolic stability by shielding the molecule from enzymatic degradation.[] However, their rigidity can also impose constraints that may hinder optimal ternary complex formation if not designed carefully.

Comparative Stability of PROTAC Linkers: A Data-Driven Overview

The stability of a PROTAC is a critical determinant of its therapeutic window and overall efficacy. It is typically assessed through a series of in vitro and in vivo assays. The following tables summarize representative data on the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypePROTAC ExampleIn Vitro SystemHalf-life (t½)Key Findings
Alkyl Chain BETd-260 (JQ1-C4-Pomalidomide)Human Liver Microsomes135 minLonger alkyl chains generally lead to decreased metabolic stability.
Alkyl Chain (longer) JQ1-C8-PomalidomideHuman Liver Microsomes18.2 minDemonstrates the impact of linker length on metabolic stability.[]
PEG Chain PROTAC 1 (Lapatinib-PEG2-VHL)Cell CultureDegrades EGFR and HER2Flexible PEG linkers can accommodate multiple targets.
PEG Chain (longer) PROTAC 5 (Lapatinib-PEG3-VHL)Cell CultureSelectively degrades EGFRLonger PEG linkers can confer target selectivity.[6]
Rigid (Piperazine) ARV-110In vivo (human)Orally bioavailableRigid linkers can enhance metabolic stability and in vivo exposure.[7]
Rigid (Piperidine/Piperazine) ARV-471In vivo (human)Orally bioavailableDemonstrates successful application of rigid linkers in clinical candidates.[7]

In Vivo Stability and Pharmacokinetics

The ultimate test of a PROTAC's stability lies in its in vivo performance. The linker significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[8] A stable linker is crucial for maintaining the integrity of the PROTAC in the bloodstream and ensuring it reaches its target tissue in sufficient concentrations to elicit a therapeutic effect.[9]

Metabolic instability of the linker can lead to the generation of metabolites that may compete with the intact PROTAC for binding to the target protein or the E3 ligase, thereby reducing degradation efficiency.[8] Therefore, a key aspect of PROTAC optimization is the rational design of linkers that are resistant to metabolic breakdown.

Experimental Protocols for Stability Assessment

Accurate and reproducible experimental data are fundamental to evaluating and comparing PROTAC linker stability. Below are detailed methodologies for key in vitro stability assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes, which contain key drug-metabolizing enzymes.[10]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known metabolic instability, e.g., Verapamil)

  • Negative control (compound with known metabolic stability, e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test PROTAC.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).[10]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases that can degrade the molecule.[11]

Materials:

  • Test PROTAC compound

  • Freshly collected whole blood or plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.

  • Incubation: Spike the test PROTAC into pre-warmed (37°C) plasma or whole blood.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the plasma/blood sample.

  • Quenching and Protein Precipitation: Immediately mix the aliquot with cold acetonitrile containing an internal standard to stop enzymatic activity and precipitate plasma proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the parent PROTAC.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute time point.

Visualizing the Process: From Pathway to Workflow

To better understand the context and the experimental approach to PROTAC linker stability, the following diagrams illustrate the general PROTAC mechanism, the logical relationship between linker properties and stability, and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The general mechanism of PROTAC-mediated protein degradation.

Linker_Stability_Logic cluster_properties Linker Properties cluster_stability Stability Outcomes Length Length In_Vitro In Vitro Stability (Microsomes, Plasma) Length->In_Vitro Influences In_Vivo In Vivo Stability (Pharmacokinetics) Length->In_Vivo Influences Composition Composition (e.g., PEG, Alkyl, Rigid) Composition->In_Vitro Determines Composition->In_Vivo Determines Flexibility Flexibility Flexibility->In_Vitro Affects Flexibility->In_Vivo Affects

Caption: Logical relationship between PROTAC linker properties and stability.

Experimental_Workflow PROTAC_Design PROTAC Design & Synthesis In_Vitro_Stability In Vitro Stability Assays (Microsomes, Plasma) PROTAC_Design->In_Vitro_Stability Cellular_Assays Cellular Degradation Assays (DC50, Dmax) In_Vitro_Stability->Cellular_Assays In_Vivo_PK In Vivo Pharmacokinetic Studies Cellular_Assays->In_Vivo_PK Lead_Optimization Lead Optimization In_Vivo_PK->Lead_Optimization Lead_Optimization->PROTAC_Design Iterative Improvement

Caption: A typical experimental workflow for evaluating PROTAC linker stability.

Conclusion

The rational design of the linker is a critical and complex aspect of developing effective and safe PROTAC degraders. While flexible linkers offer synthetic advantages, the trend towards more rigid and structurally defined linkers is driven by the need for improved metabolic stability and oral bioavailability. The systematic evaluation of linker candidates using the in vitro and in vivo assays detailed in this guide is paramount to understanding the structure-activity relationships that govern PROTAC stability and, ultimately, to unlocking the full therapeutic potential of targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of N,N'-DME-N,N'-Bis-PEG2-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N,N'-DME-N,N'-Bis-PEG2-acid, a bifunctional crosslinker commonly utilized in bioconjugation and drug development. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes and aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the chemical.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste unless otherwise directed by your institution's Environmental Health and Safety (EHS) office.[3] Never dispose of this chemical down the drain or in the regular trash.[2][3]

1. Waste Identification and Segregation:

  • Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.[4]

  • Segregate waste containing this compound from other waste streams, particularly from bases and oxidizing agents, to prevent incompatible reactions.[5]

  • Keep solid and liquid waste in separate containers.[6]

2. Waste Collection and Containment:

  • Solid Waste: Collect unused or expired this compound powder and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, chemically resistant container with a secure lid.[3]

  • Liquid Waste: Collect solutions of this compound in a leak-proof, compatible container (e.g., glass).[6][7] Do not overfill the container, leaving at least 10% headspace.[7] If the solvent is volatile, ensure the container is properly vented or stored in a fume hood.

3. Waste Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[2][5]

  • The label must include the full chemical name: "this compound".[2]

  • Indicate the primary hazards (e.g., Irritant, Acute Oral Toxicity).[5]

  • For liquid waste, list all components of the mixture, including solvents and their approximate concentrations.[5]

  • Include the date the container was first used for waste accumulation.[5]

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[5][7]

  • The storage area should be well-ventilated, secure, and designed to contain spills.[2]

  • Ensure that incompatible wastes are segregated within the SAA.[5]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[2][3]

  • Provide the EHS office with an accurate description of the waste, including its chemical composition and quantity.[2]

While polyethylene (B3416737) glycol (PEG) itself is considered biodegradable, it is still important to avoid releasing it into wastewater systems as it can affect the biological and chemical oxygen demand in wastewater treatment processes.[8] The acidic nature of this compound also prohibits its direct disposal down the sanitary sewer.[5] Neutralization of the acid may be a possibility, but this should only be performed by trained personnel following a validated institutional protocol, as the resulting salts may still be considered hazardous waste.[5][9]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal start Start: Identify Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid For Solids collect_liquid Collect Liquid Waste in Leak-Proof Container ppe->collect_liquid For Liquids label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.